2-(4-Chlorophenyl)thiazolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGIYWDTHYLXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875792 | |
| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7738-99-0 | |
| Record name | 2-(4-Chlorophenyl)thiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Chlorophenyl)thiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | THIAZOLIDINE, 2-(P-CL PHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(4-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry. Thiazolidine derivatives are known to exhibit a wide range of biological activities, making this scaffold a valuable starting point for drug discovery programs.[1][2][3][4] This guide details the synthetic route, experimental protocols, and in-depth characterization of the title compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 4-chlorobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction forms the thiazolidine ring in a one-pot synthesis.
Reaction Scheme:
4-Chlorobenzaldehyde + 2-Aminoethanethiol → this compound + H₂O
A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
A solution of 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask. To this solution, cysteamine (10 mmol) is added dropwise with constant stirring. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure this compound.
Characterization of this compound
The structural elucidation and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.
The characterization workflow is depicted in the following diagram.
Caption: Characterization workflow for this compound.
2.1. Physical and Analytical Data
| Parameter | Value |
| Molecular Formula | C₉H₁₀ClNS[5] |
| Molecular Weight | 199.7 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 100-120 °C (Varies with purity) |
| Elemental Analysis | C, 54.13%; H, 5.05%; Cl, 17.75%; N, 7.01%; S, 16.06% |
2.2. Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 2H | Ar-H (ortho to Cl) |
| ~7.3 | d | 2H | Ar-H (meta to Cl) |
| ~5.5 | s | 1H | CH (thiazolidine ring) |
| ~3.5 | t | 2H | CH₂ (adjacent to S) |
| ~3.1 | t | 2H | CH₂ (adjacent to N) |
| ~2.0 | s | 1H | NH |
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Ar-C (ipso to thiazolidine) |
| ~133 | Ar-C (ipso to Cl) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~70 | CH (thiazolidine ring) |
| ~55 | CH₂ (adjacent to N) |
| ~35 | CH₂ (adjacent to S) |
2.2.3. FT-IR Spectroscopy
The FT-IR spectrum identifies the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~3050 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
| ~1600 | C=C aromatic ring stretching |
| ~1100 | C-N stretching |
| ~820 | C-Cl stretching |
| ~700 | C-S stretching |
2.2.4. Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 199.02225 Da.[5]
| m/z | Assignment |
| ~199/201 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
Biological Significance and Potential Applications
Thiazolidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] Derivatives of the thiazolidine scaffold have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][4][7] The presence of the 4-chlorophenyl group can modulate the biological activity of the parent thiazolidine molecule.
A potential logical relationship for the development of novel therapeutics based on this scaffold is presented below.
Caption: Potential therapeutic applications of this compound.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and spectral data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the thiazolidine scaffold. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives.
References
- 1. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 5. PubChemLite - this compound (C9H10ClNS) [pubchemlite.lcsb.uni.lu]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-(4-Chlorophenyl)thiazolidine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its study.
Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound is limited in the experimental literature. However, computational predictions provide valuable insights into its molecular characteristics. These predicted values are summarized in the table below.
| Property | Predicted Value | Source |
| Molecular Formula | C9H10ClNS | PubChem[1] |
| Molecular Weight | 199.7 g/mol | PubChem |
| XlogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 199.022248 | PubChem |
| Monoisotopic Mass | 199.022248 | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 164 | PubChem |
Synthesis Protocol
General Experimental Protocol for the Synthesis of 2-Aryl-Thiazolidines:
This protocol is based on the common synthetic route for thiazolidine derivatives.
-
Reaction: Condensation of 4-chlorobenzaldehyde with cysteamine.
-
Reagents:
-
4-chlorobenzaldehyde
-
Cysteamine hydrochloride
-
A suitable base (e.g., triethylamine or sodium hydroxide) to neutralize the hydrochloride salt.
-
A suitable solvent (e.g., ethanol or methanol).
-
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde in the chosen solvent in a round-bottom flask.
-
In a separate vessel, dissolve cysteamine hydrochloride in the same solvent and neutralize it with the base.
-
Add the neutralized cysteamine solution to the 4-chlorobenzaldehyde solution.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.
-
Diagram of the General Synthesis Workflow:
Potential Biological Activity and Signaling Pathway
Thiazolidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2] While the specific biological activity of this compound is not extensively documented, the broader class of thiazolidinediones (TZDs) is well-known for its role in the treatment of type 2 diabetes.[3][4][5] These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[3][4][5][6][7]
PPARγ Agonist Signaling Pathway:
The mechanism of action of thiazolidinediones as PPARγ agonists involves the following key steps:
-
Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding domain of PPARγ.
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: This PPARγ-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to PPREs recruits a complex of coactivator proteins, which leads to the transcription of genes involved in glucose and lipid metabolism. This results in an increase in insulin sensitivity.
Diagram of the PPARγ Signaling Pathway:
References
- 1. This compound | C9H10ClNS | CID 98271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. nps.org.au [nps.org.au]
- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. researchgate.net [researchgate.net]
- 7. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 2-(4-Chlorophenyl)thiazolidine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thiazolidine scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. Among its numerous derivatives, those incorporating a 2-(4-Chlorophenyl) substituent have emerged as a particularly promising class of compounds. This technical guide synthesizes the current understanding of the biological activities of 2-(4-Chlorophenyl)thiazolidine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The biological activity is often influenced by the nature and position of substituents on the thiazolidine ring.
Quantitative Antimicrobial Data
The antimicrobial potency of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. A summary of reported activities for representative compounds is presented below.
| Compound ID | Target Organism | Assay Type | Result | Reference |
| 3h | S. pyogenes | Broth Dilution | Good Activity | [1] |
| 3d | S. aureus | Broth Dilution | Excellent Activity | [1] |
| Various | Gram-positive bacteria | Broth Dilution | MIC = 3.91 mg/L | [2] |
| 7d | S. aureus | Disc Diffusion | Susceptible | [3] |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | Not Specified | 88.46% inhibition | [4] |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | Not Specified | 91.66% inhibition | [4] |
| Chloro-substituted compounds 3 & 8 | Various bacteria & fungi | Not Specified | Zone of Inhibition 15.22±0.08 - 19.93±0.09 mm at 500 µg/mL | [5] |
Quantitative Antifungal Data
Similarly, the antifungal activity of these compounds has been evaluated against various fungal strains, with promising results.
| Compound ID | Target Organism | Assay Type | Result | Reference |
| Various | C. albicans, A. niger, A. clavatus | Not Specified | Moderate to excellent activity | [1] |
| Hydroxy and Nitro derivatives | C. albicans | Not Specified | More potent than standard medication (MIC 18.44±0.10 and 18.88±0.14 respectively) | [5] |
| 5d | Candida albicans | Not Specified | Active at 100 µ g/disk | [6] |
Anticancer Activity
In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents.[7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis.[8]
Quantitative Anticancer Data
The cytotoxic effects of these derivatives are commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cell Line | Activity | Reference |
| 5d | Leukemia SR | GI50: 2.04 μM | [6] |
| 5d | Non-small cell lung cancer NCI-H522 | GI50: 1.36 μM | [6] |
| 5d | Colon cancer COLO 205 | GI50: 1.64 μM | [6] |
| 5d | CNS cancer SF-539 | GI50: 1.87 μM | [6] |
| 5d | Melanoma SK-MEL-2 | GI50: 1.64 μM | [6] |
| 5d | Ovarian cancer OVCAR-3 | GI50: 1.87 μM | [6] |
| 5d | Renal cancer RXF 393 | GI50: 1.15 μM | [6] |
| 5d | Prostate cancer PC-3 | GI50: 1.90 μM | [6] |
| 5d | Breast cancer MDA-MB-468 | GI50: 1.11 μM | [6] |
| 7g | A549, MCF-7, PC3 | Most potent among tested compounds | [3] |
| 5e & 5f | Human leukemia cell lines | Potent anticancer activity | [8] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Visualizing Key Processes
To better illustrate the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized synthetic pathway for this compound derivatives.
References
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of 2-(4-Chlorophenyl)thiazolidine Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of 2-(4-chlorophenyl)thiazolidine analogues, a class of heterocyclic compounds with significant therapeutic potential. This document details the synthesis, characterization, and biological evaluation of these compounds, presenting quantitative data, experimental protocols, and visual workflows to facilitate further research and development in this area.
Introduction
Thiazolidine derivatives, particularly those incorporating a 2-(4-chlorophenyl) moiety, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][2][3] The structural versatility of the thiazolidine ring allows for extensive chemical modifications, enabling the development of analogues with enhanced potency and selectivity.[1] This guide focuses on the initial steps of screening these analogues to identify promising lead compounds for further drug development.
Data Presentation: Biological Activity
The following tables summarize the quantitative data from preliminary screenings of various this compound analogues, focusing on their antimicrobial and anticancer activities.
Table 1: Antimicrobial Activity of this compound Analogues
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The data below represents the activity of selected analogues against various bacterial and fungal strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 8d | Klebsiella pneumoniae | 12.5 | [4] |
| AJ5a | Selected Bacterial Strains | 62.5 | [5] |
| AJ5d | Selected Bacterial Strains | 62.5 | [5] |
| AJ5e | Selected Bacterial Strains | 62.5 | [5] |
| AJ5f | Selected Bacterial Strains | 62.5 | [5] |
| AJ5g | Selected Bacterial Strains | 62.5 | [5] |
| 3h | S. pyogenes | Good Activity* | [6] |
| 17-40 Series | Gram-positive & Gram-negative bacteria | 3.91 (most active) | [1] |
*Qualitative descriptors from the source have been noted where specific quantitative data was not provided.
Table 2: Anticancer Activity of this compound Analogues
The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented below, indicating the cytotoxic potential of these compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 7g | A549 (Lung) | Most Potent | [7] |
| 7g | MCF-7 (Breast) | Most Potent | [7] |
| 7g | PC3 (Prostate) | Most Potent* | [7] |
| 5d | Leukemia SR | GI50: 2.04 | [8] |
| 5d | NCI-H522 (Non-small cell lung) | GI50: 1.36 | [8] |
| 5d | COLO 205 (Colon) | GI50: 1.64 | [8] |
| 5d | SF-539 (CNS) | GI50: 1.87 | [8] |
| 5d | SK-MEL-2 (Melanoma) | GI50: 1.64 | [8] |
| 5d | OVCAR-3 (Ovarian) | GI50: 1.87 | [8] |
| 5d | RXF 393 (Renal) | GI50: 1.15 | [8] |
| 5d | PC-3 (Prostate) | GI50: 1.90 | [8] |
| 5d | MDA-MB-468 (Breast) | GI50: 1.11 | [8] |
| 22 | HepG2 (Liver) | IC50: 2.04 | [9] |
| 22 | MCF-7 (Breast) | IC50: 1.21 | [9] |
*The source identified this compound as the most potent in the series without providing specific IC50 values.
Experimental Protocols
Detailed methodologies for the synthesis and preliminary screening of this compound analogues are provided below.
Protocol 1: General Synthesis of 2-(4-Chlorophenyl)thiazolidin-4-ones
This protocol describes a common one-pot, three-component reaction for synthesizing 2-arylthiazolidin-4-one derivatives.[4]
Materials:
-
Aromatic or aliphatic primary amine
-
4-Chlorobenzaldehyde
-
Thioglycolic acid
-
Polypropylene glycol (PEG) as a solvent and catalyst
-
Reaction vessel with a condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography (for purification)
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the primary amine (1 mmol), 4-chlorobenzaldehyde (1 mmol), and thioglycolic acid (1.2 mmol) in polypropylene glycol (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 110°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-(4-chlorophenyl)thiazolidin-4-one analogue.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3][5]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1][5]
Materials:
-
Synthesized this compound analogues
-
Bacterial and/or fungal strains for testing
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Standard antimicrobial agents (positive controls, e.g., Ampicillin, Griseofulvin)[6]
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
-
Resazurin or other viability indicators (optional)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity. The addition of a viability indicator like resazurin can also aid in the determination.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][9]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC3)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Synthesized this compound analogues
-
Standard anticancer drug (positive control, e.g., Etoposide, Doxorubicin)[7]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the standard drug in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) in the CO₂ incubator.[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
References
- 1. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 2-(4-Chlorophenyl)thiazolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential mechanism of action of 2-(4-Chlorophenyl)thiazolidine, a member of the broader class of thiazolidine-containing compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes the well-established mechanisms of action for structurally related thiazolidine derivatives, particularly the thiazolidine-2,4-diones (TZDs). The primary focus is on the role of these compounds as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. This guide details the molecular signaling pathways, presents relevant quantitative data from related compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of these processes to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Thiazolidine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] While specific research on the mechanism of action of this compound is not extensively documented in publicly available literature, its structural similarity to the well-studied class of thiazolidinediones (TZDs) provides a strong basis for inferring its potential biological targets and cellular effects.
The most prominent members of the thiazolidine family are the thiazolidine-2,4-diones, such as Rosiglitazone and Pioglitazone, which are clinically approved for the treatment of type 2 diabetes mellitus.[3][4] The therapeutic effects of these drugs are primarily mediated through their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[3][5] This guide will, therefore, focus on the PPAR-γ signaling pathway as the most probable mechanism of action for this compound, while also acknowledging other potential biological activities reported for thiazolidine derivatives.
The PPAR-γ Signaling Pathway: A Probable Mechanism of Action
Thiazolidinediones are known to act as potent and selective agonists for PPAR-γ, a nuclear receptor that functions as a ligand-activated transcription factor.[3][5] Upon activation, PPAR-γ modulates the expression of a suite of genes involved in glucose and lipid metabolism, insulin signaling, and inflammation.
The proposed mechanism unfolds as follows:
-
Ligand Binding: The thiazolidine derivative enters the cell and binds to the ligand-binding domain of PPAR-γ located in the cytoplasm or nucleus.
-
Heterodimerization: This binding event induces a conformational change in the PPAR-γ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3]
-
DNA Binding: The activated PPAR-γ/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, which then initiates the transcription of target genes. This leads to an increase in the synthesis of proteins that mediate the physiological effects of the compound.[5]
The downstream effects of PPAR-γ activation include enhanced insulin sensitivity, increased glucose uptake in peripheral tissues (like adipose tissue and skeletal muscle), and regulation of lipid metabolism.[6]
References
- 1. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(4-Chlorophenyl)thiazolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Chlorophenyl)thiazolidine and its derivatives. The thiazolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This document collates quantitative data, details experimental protocols, and visualizes key concepts to facilitate further research and drug development efforts in this area.
Quantitative Biological Activity Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiazolidine and the phenyl rings. The following table summarizes the quantitative data from various studies, showcasing the impact of these structural modifications.
| Compound ID | Core Structure | R1 (at N-3) | R2 (at C-5) | Biological Activity | Target/Assay | IC50/MIC | Reference |
| 1 | 2-(4-Chlorophenyl)thiazolidin-4-one | H | H | Antibacterial | E. coli | - (88.46% activity index) | [4] |
| 2 | 2-(4-Chlorophenyl)thiazolidin-4-one | H | H | Antibacterial | S. aureus | - (91.66% activity index) | [4] |
| 3 | 2-(4-Chlorophenyl)thiazolidin-4-one | H | H | Antioxidant | ABTS Assay | - (81.8% inhibition) | [4] |
| 4 | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | H | =CH-(4-Cl-Ph) | GLUT1 Inhibitor | - | IC50 = 5.4 ± 1.3 μM | [5] |
| 5 | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | H | =CH-(4-Cl-Ph) | GLUT4 Inhibitor | - | IC50 = 9.5 ± 2.8 μM | [5] |
| 6 | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | -CH2-Ph(CF3, Cl) | =CH-(4-Cl-Ph) | GLUT1,4,5 Inhibitor | - | See original source for details | [5] |
| 7 | 2-(Aryl)-4-thiazolidinone derivative | Varied | Varied | Anticancer | HT-29, A549, MDA-MB-231 | IC50 = 0.073, 0.35, and 3.10 µM respectively for one derivative | [1] |
| 8 | Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrid | Varied | Varied | Antibacterial | Gram-positive bacteria | MIC = 3.91 mg/L for most active compounds | [6] |
Note: The table presents a selection of data from the literature to illustrate the SAR. For a complete understanding, consulting the original research articles is recommended. The varied nature of the core structures and assays across different studies should be considered when comparing activities.
Key Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of this compound derivatives:
-
Substitution on the Phenyl Ring: The presence of a chlorine atom at the para-position of the 2-phenyl ring is a common feature in many active compounds. This substitution appears to be favorable for various biological activities, including antibacterial and antioxidant effects.[4]
-
Modifications at the C-5 Position: The introduction of a benzylidene group at the C-5 position of the thiazolidine-2,4-dione core is a critical modification for GLUT inhibition.[5] Further substitution on this benzylidene ring can fine-tune the activity and selectivity.
-
Substitution at the N-3 Position: The N-3 position of the thiazolidine ring is another key site for modification. The introduction of various substituents at this position can significantly impact the biological activity. For instance, in a series of VEGFR-2 inhibitors, the nature of the aryl group attached via an amide linker at N-3 was found to be crucial for activity.[5]
-
The Thiazolidine Core: The core thiazolidine structure itself, whether a thiazolidin-4-one or a thiazolidine-2,4-dione, dictates the class of biological activity observed. Thiazolidin-4-ones have shown prominent antibacterial and anticancer activities, while thiazolidine-2,4-diones are well-known for their antidiabetic and GLUT inhibitory effects.[1][5][6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing new studies. Below is a representative protocol for an in vitro antibacterial activity assay.
In Vitro Antibacterial Activity Assessment (Broth Dilution Method)
This protocol is a generalized representation based on common practices described in the literature.[6]
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
The adjusted bacterial suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in the broth medium in 96-well microtiter plates.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Positive control wells (containing bacterial inoculum without any test compound) and negative control wells (containing broth medium only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Visualizations
Signaling Pathway
Many thiazolidinedione derivatives exert their antidiabetic effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[7][8]
Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and evaluation of thiazolidine derivatives.
Structure-Activity Relationship Logic
This diagram illustrates the logical relationship between structural modifications and the resulting biological activity.
Caption: Core structure-activity relationship logic for thiazolidine derivatives.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
The Initial Biological Evaluation of Novel Thiazolidinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the initial biological evaluation of novel thiazolidinone compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Evaluation
The anticancer potential of novel thiazolidinone derivatives is a significant area of investigation. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through the modulation of several key signaling pathways.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected novel thiazolidinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | MCF-7 (Breast) | 1.27 | [3] |
| Compound 19 | MCF-7 (Breast) | 1.50 | [3] |
| Compound 20 | MCF-7 (Breast) | 1.31 | [3] |
| Compound 24b | MDA-MB-231 (Breast) | 8.16 | [3] |
| Compound 24c | MCF-7 (Breast) | 18.03 | [3] |
| Compound 28 | HeLa (Cervical) | 3.2 | [4] |
| Compound 28 | MCF-7 (Breast) | 2.1 | [4] |
| Compound 28 | LNCaP (Prostate) | 2.9 | [4] |
| Compound 28 | A549 (Lung) | 4.6 | [4] |
| Compound 39 | MDA-MB-231 (Breast) | 1.9 | [3] |
| Compound 39 | HepG2 (Liver) | 5.4 | [3] |
| Compound 39 | HT-29 (Colon) | 6.5 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel thiazolidinone compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thiazolidinone compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Thiazolidinone-Induced Anticancer Activity
Thiazolidinone derivatives have been reported to interfere with several signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[5][6]
Anticancer signaling pathways modulated by thiazolidinones.
Anti-inflammatory Evaluation
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is of great importance. Thiazolidinone derivatives have shown promising anti-inflammatory activities, primarily through the inhibition of key inflammatory mediators.[7][8]
Quantitative Data Summary
The following table presents the in vivo anti-inflammatory activity of selected thiazolidinone derivatives in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Compound B1 | 100 | Significant | [8] |
| Compound B2 | 100 | Significant | [8] |
| Compound B5 | 100 | Significant | [8] |
| Compound B6 | 100 | Significant | [8] |
| Compound B8 | 100 | Significant | [8] |
| Compound 12d | - | Dose-dependent | [7] |
| Compound 12h | - | Dose-dependent | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to screen for acute anti-inflammatory activity.[8]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Novel thiazolidinone compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds (thiazolidinone derivatives) and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
Induction of Edema: One hour after the administration of the compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Signaling Pathways in Thiazolidinone-Mediated Anti-inflammatory Action
Thiazolidinones can exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]
Anti-inflammatory action of thiazolidinones via COX/LOX inhibition.
Antimicrobial Evaluation
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazolidinone derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11][12]
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity of selected novel thiazolidinone derivatives, presenting the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data.
Table 3.1: Minimum Inhibitory Concentration (MIC) of Thiazolidinone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | 0.008-0.06 | [8] |
| Various Derivatives | Gram-positive bacteria | 2-16 | [10] |
| Various Derivatives | Aspergillus niger | 0.31 | [13] |
| Various Derivatives | Candida albicans | 0.31 | [13] |
| Various Derivatives | S. Cereviceaes | 0.15 | [13] |
Table 3.2: Zone of Inhibition of Thiazolidinone Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |
| 4a, 4d, 4e, 4h, 4i, 4j | Staphylococcus aureus | > Amoxicillin-clavulanate | [14] |
| 4e, 4h, 4j | Escherichia coli | > Amoxicillin-clavulanate | [14] |
Experimental Protocols for Antimicrobial Susceptibility Testing
This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[10]
Materials:
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper discs
-
Novel thiazolidinone compounds
-
Standard antibiotic discs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate.
-
Disc Placement: Aseptically place sterile filter paper discs impregnated with known concentrations of the thiazolidinone compounds and standard antibiotics onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.
-
Interpretation: The susceptibility of the bacteria to the compounds is determined by comparing the zone diameters with established standards.
This method is a quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Novel thiazolidinone compounds
-
Standard antibiotics
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the thiazolidinone compounds in MHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader.
Experimental Workflow for Antimicrobial Evaluation
The following diagram illustrates a general workflow for the initial antimicrobial evaluation of novel thiazolidinone compounds.
Workflow for the initial antimicrobial evaluation of thiazolidinones.
References
- 1. galaxypub.co [galaxypub.co]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdilution Technique for Antimicrobial Susceptibility Testing of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of 2-Arylthiazolidin-4-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolidin-4-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 2-arylthiazolidin-4-ones have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of 2-Arylthiazolidin-4-ones
The most common and versatile method for the synthesis of 2-arylthiazolidin-4-ones is a one-pot, three-component condensation reaction involving an aromatic aldehyde, an amine, and a mercaptoalkanoic acid, typically thioglycolic acid.[1][2] This reaction proceeds through the initial formation of a Schiff base (imine) from the aldehyde and amine, which then undergoes cyclization with the mercaptoalkanoic acid to yield the thiazolidin-4-one ring.
General Experimental Protocol:
A typical synthetic procedure is as follows:
-
Reactant Mixture: In a round-bottom flask, equimolar amounts of the desired aromatic aldehyde, a primary amine, and thioglycolic acid are dissolved in a suitable solvent. Common solvents include toluene, ethanol, or in some cases, the reaction can be performed under solvent-free conditions.
-
Catalyst (Optional): A catalytic amount of a dehydrating agent or a Lewis acid, such as zinc chloride, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylthiazolidin-4-one derivative.
dot
Caption: General reaction scheme for the synthesis of 2-arylthiazolidin-4-ones.
Therapeutic Potential and Biological Activities
2-Arylthiazolidin-4-ones have demonstrated a remarkable range of pharmacological activities, positioning them as attractive candidates for further drug development.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of 2-arylthiazolidin-4-one derivatives against a variety of cancer cell lines.[3] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-arylthiazolidin-4-one derivatives against various cancer cell lines.
| Compound ID | 2-Aryl Substituent | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | -H | MCF-7 (Breast) | 5.42 | [4] |
| 1b | 4-Chlorophenyl | -H | MCF-7 (Breast) | 3.21 | [4] |
| 2a | 4-Methoxyphenyl | -H | HepG2 (Liver) | 8.97 | [4] |
| 2b | 4-Nitrophenyl | -H | HepG2 (Liver) | 4.97 | [4] |
| 3a | 2,4-Dichlorophenyl | -H | A549 (Lung) | 0.35 | [3] |
| 3b | 4-Fluorophenyl | -H | A549 (Lung) | 0.59 | [5] |
| 4a | Phenyl | -H | HT-29 (Colon) | 6.5 | [5] |
| 4b | 4-Hydroxyphenyl | -H | HT-29 (Colon) | 5.8 | [5] |
1. Modulation of PI3K/Akt/mTOR and AMPK/mTOR Signaling Pathways:
Certain 2-arylthiazolidine-4-carboxylic acid amides have been shown to exert their anticancer effects by targeting two critical signaling pathways: the PI3K/Akt/mTOR and the AMPK/mTOR pathways. These compounds can induce dephosphorylation of Akt, a key downstream effector of PI3K, while simultaneously promoting the phosphorylation and activation of AMPK. The net effect is the inhibition of mTOR, a central regulator of cell growth and proliferation.
Caption: Inhibition of MurB enzyme leading to bacterial cell lysis.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (2-arylthiazolidin-4-ones). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.
Conclusion and Future Perspectives
2-Arylthiazolidin-4-ones represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their accessible synthesis, makes them attractive candidates for the development of new therapeutic agents. The multifaceted mechanisms of action, including the modulation of key signaling pathways and the inhibition of essential microbial enzymes, provide a solid foundation for further optimization and structure-activity relationship (SAR) studies. Future research should focus on the rational design of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. In vivo studies are also crucial to validate the therapeutic potential of these compounds and to advance the most promising candidates towards clinical development. The continued exploration of the 2-arylthiazolidin-4-one scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to Target Identification for 2-(4-Chlorophenyl)thiazolidine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of the thiazolidine scaffold is well-documented, with derivatives exhibiting a wide range of biological activities, including anticancer and antidiabetic effects.[1][2] However, the specific molecular targets of many of these compounds, including 2-(4-Chlorophenyl)thiazolidine, remain to be elucidated. This "target deconvolution" is a critical step in drug discovery, providing invaluable insights into a compound's mechanism of action, potential therapeutic applications, and possible off-target toxicities.[3][4] This technical guide provides a comprehensive roadmap for the target identification of this compound. In the absence of direct published studies on this specific molecule, this document outlines a series of robust, state-of-the-art experimental strategies based on established chemical proteomics and affinity-based methods.[1][5] We present detailed protocols, data presentation frameworks, and visual workflows to guide researchers in uncovering the molecular partners of this promising compound.
Introduction: The Challenge and the Strategy
Phenotypic screening often reveals compounds with interesting biological effects, but the subsequent identification of the molecular target(s) is a significant bottleneck.[4] For this compound, the core challenge is to move from observed cellular effects to a concrete understanding of its protein interactome.
Our proposed strategy is a multi-pronged approach, beginning with classic affinity chromatography and advancing to more sophisticated photo-affinity labeling to capture a broader range of interactions. This is followed by downstream proteomic analysis and target validation.
Logical Workflow for Target Identification
Caption: High-level workflow for target identification.
Phase 1: Synthesis of Chemical Probes
The foundation of affinity-based target identification is the synthesis of a chemical probe derived from the small molecule of interest. This involves modifying the parent compound, this compound, to include a linker and a functional handle for either immobilization or reporting.
Probe Design and Synthesis Protocol
Objective: To synthesize two types of probes: (1) an affinity probe for immobilization on a solid support and (2) a photo-affinity probe for covalent cross-linking.
Materials:
-
This compound
-
6-bromohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Biotin-PEG4-amine
-
Diazirine-containing linker with an amine group (e.g., 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Solid support (e.g., NHS-activated Sepharose beads)
Protocol:
-
Acylation of Thiazolidine: React this compound with 6-bromohexanoic acid in the presence of DCC and DMAP in anhydrous DCM. This reaction acylates the nitrogen of the thiazolidine ring, introducing a linker with a terminal bromine.
-
Synthesis of Affinity Probe:
-
React the brominated intermediate with Biotin-PEG4-amine in DMF. The amine will displace the bromine via nucleophilic substitution, yielding the final biotinylated affinity probe. Biotin serves as the high-affinity handle for streptavidin-coated beads.[6]
-
-
Synthesis of Photo-Affinity Probe:
-
Immobilization of Bait Compound:
-
For the classic pull-down, create a derivative with a carboxylic acid or amine linker.
-
Covalently attach this derivative to a solid support, such as NHS-activated agarose beads, following the manufacturer's protocol.[3]
-
Phase 2: Affinity-Based Target Isolation
This phase uses the synthesized probes to isolate binding partners from a complex biological mixture, such as a cell lysate.
Experimental Protocol: Affinity Chromatography Pull-Down
Objective: To enrich and isolate proteins that bind to immobilized this compound.
Workflow for Affinity Chromatography
Caption: Step-by-step affinity chromatography workflow.
Protocol:
-
Cell Lysate Preparation: Culture and harvest cells from a relevant line (e.g., a cancer cell line where thiazolidines have shown activity). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.[3]
-
Incubation: Incubate the cleared cell lysate with the this compound-immobilized resin and a control resin (unmodified beads) for 2-4 hours at 4°C with gentle rotation.[3]
-
Washing: Load the resin-lysate mixture into chromatography columns. Wash the columns extensively with wash buffer (e.g., lysis buffer with lower salt concentration) to remove non-specifically bound proteins.[8]
-
Elution: Elute the specifically bound proteins. This can be achieved by:
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing agent (e.g., SDS sample buffer).
-
Competitive elution: Incubating the beads with a high concentration of free this compound to displace the bound proteins. This is the most specific method.[8]
-
-
Analysis: Concentrate the eluted proteins and resolve them using SDS-PAGE. Visualize unique bands in the experimental lane compared to the control lane by silver or Coomassie staining.
Experimental Protocol: Photo-Affinity Labeling (PAL)
Objective: To covalently capture both stable and transient protein interactors in a cellular context.
Protocol:
-
Probe Incubation: Treat living cells or fresh cell lysate with the synthesized photo-affinity probe for a predetermined time.
-
UV Irradiation: Expose the samples to UV light (typically 350-365 nm) to activate the diazirine group.[7][9] This generates a highly reactive carbene intermediate that covalently cross-links the probe to any nearby protein.[7]
-
Lysis and Enrichment: If cells were treated live, lyse them. Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged, cross-linked protein complexes.
-
Washing and Elution: Wash the beads thoroughly to remove non-cross-linked proteins. Elute the captured proteins, often under denaturing conditions.
-
Analysis: Proceed with SDS-PAGE and mass spectrometry as described for the pull-down assay.
Phase 3: Proteomic Identification and Data Analysis
Objective: To identify the proteins isolated in Phase 2.
Protocol:
-
In-Gel Tryptic Digestion: Excise the unique protein bands from the SDS-PAGE gel. Destain, reduce, alkylate, and digest the proteins overnight with trypsin.
-
LC-MS/MS Analysis: Extract the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Use a search algorithm (e.g., Mascot, Sequest) to match the experimental tandem mass spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.
-
Data Filtering and Prioritization: Filter the identified proteins to remove common contaminants and non-specific binders. Prioritize candidates that are significantly enriched in the experimental sample compared to the control.
Data Presentation: Hypothetical Results
Quantitative data from mass spectrometry (e.g., spectral counts or label-free quantification values) should be summarized to compare protein enrichment between the experimental and control samples.
Table 1: Hypothetical Protein Hits from Affinity Pull-Down
| Protein ID (UniProt) | Gene Name | Spectral Counts (Experimental) | Spectral Counts (Control) | Fold Enrichment | Biological Function |
| P04637 | TP53 | 35 | 2 | 17.5 | Tumor Suppressor |
| P10412 | PPARG | 48 | 1 | 48.0 | Nuclear Receptor, Metabolism |
| Q9Y243 | BAG3 | 28 | 3 | 9.3 | Co-chaperone, Apoptosis |
| P62258 | HSP90AB1 | 15 | 8 | 1.9 | Chaperone (Potential non-specific) |
| P02768 | ALB | 5 | 4 | 1.3 | Serum Protein (Contaminant) |
Phase 4: Target Validation and Pathway Analysis
The identification of candidate proteins by mass spectrometry is preliminary. Validation is essential to confirm a direct and functionally relevant interaction.
Validation Techniques:
-
Western Blotting: Confirm the presence of the candidate protein in the eluate from the affinity purification experiment.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct target engagement in intact cells or lysates without modifying the compound. It measures the change in thermal stability of a protein upon ligand binding.
-
RNA Interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the target protein should abolish or alter the cellular phenotype induced by this compound.
Potential Signaling Pathway Involvement
Based on literature for related thiazolidinone compounds, potential targets for this compound may be involved in metabolic regulation or cancer cell survival.[2][4]
Potential PPARγ Signaling Pathway
Caption: Hypothesized activation of the PPARγ pathway.
Conclusion
This guide outlines a systematic and robust strategy for the target deconvolution of this compound. By employing a combination of affinity chromatography, photo-affinity labeling, and rigorous proteomic analysis, researchers can effectively identify high-confidence binding partners. Subsequent validation and pathway analysis will be crucial to translate these molecular interactions into a clear understanding of the compound's mechanism of action, ultimately paving the way for its further development as a potential therapeutic agent.
References
- 1. europeanreview.org [europeanreview.org]
- 2. cube-biotech.com [cube-biotech.com]
- 3. benchchem.com [benchchem.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Affinity Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
In Silico Prediction of 2-(4-Chlorophenyl)thiazolidine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The derivative, 2-(4-Chlorophenyl)thiazolidine, presents a promising starting point for drug discovery endeavors. This technical guide provides an in-depth overview of the in silico methodologies employed to predict the bioactivity of this compound and its analogues. By leveraging computational tools, researchers can significantly accelerate the identification of potential therapeutic applications and understand the molecular mechanisms underpinning their effects. This document outlines common in silico workflows, from initial structure-activity relationship studies to target identification and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.
In Silico Bioactivity Prediction Workflow
The computational evaluation of this compound bioactivity typically follows a multi-step process. This workflow allows for a comprehensive assessment of the compound's potential as a therapeutic agent.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For thiazolidine derivatives, QSAR studies can reveal key molecular descriptors that govern their therapeutic effects.
Experimental Protocol: 2D-QSAR Modeling
-
Data Collection: A dataset of thiazolidine derivatives with experimentally determined biological activity (e.g., MIC, IC50) is compiled from the literature.
-
Structure Preparation: The 2D structures of the molecules are drawn using chemical drawing software like ACD/Labs ChemSketch. Energy minimization is then performed using a force field such as MM2 in software like Chem3D Pro.
-
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule using software like PaDEL-Descriptor.
-
Model Development: The dataset is typically divided into a training set and a test set. QSAR models are then developed using statistical methods like multiple linear regression (MLR) within software such as QSARINS.
-
Model Validation: The predictive power of the generated QSAR model is rigorously validated using various statistical metrics.
A study on thiazolidine-4-one derivatives as anti-tubercular agents identified a robust QSAR model.[1] The model indicated that descriptors related to polarizability, electronegativity, and surface area positively correlate with antitubercular activity.[1]
| QSAR Model Statistics for Antitubercular Activity | |
| Parameter | Value |
| R² | 0.9092 |
| R²adj | 0.8950 |
| LOF | 0.0289 |
| This table summarizes the statistical quality of a predictive QSAR model for thiazolidine-4-one derivatives.[1] |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of the this compound derivative is generated and energy-minimized.
-
Docking Simulation: Docking software (e.g., AutoDock, MOE) is used to place the ligand into the binding site of the target protein. The software samples a large number of possible conformations and orientations.
-
Scoring and Analysis: The binding poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Molecular docking studies on thiazolidinedione derivatives have identified potential binding modes with various targets, including VEGFR-2 and PPAR-γ.[1][2] For instance, docking of thiazolidinedione derivatives into the VEGFR-2 active site revealed key interactions with amino acid residues like Cysteine1045 and Histidine1026.[3]
| Docking Scores of Thiazolidinedione Derivatives against PPAR-γ | |
| Compound | Binding Score (kcal/mol) |
| Pioglitazone (Standard) | -8.558 |
| Compound 3j | -7.765 |
| Compound 3i | -7.703 |
| Compound 3h | -7.642 |
| This table presents the predicted binding affinities of several thiazolidinedione derivatives to the PPAR-γ receptor.[1] |
Target Identification and Pathway Analysis
Identifying the biological targets of a compound is crucial for understanding its mechanism of action. In silico target prediction methods can suggest potential protein targets, which can then be linked to specific signaling pathways.
Caption: Workflow for in silico target identification and pathway analysis.
Thiazolidine derivatives have been shown to interact with a variety of targets, including enzymes and nuclear receptors.[4] For example, certain thiazolidinediones are well-known agonists of PPAR-γ, a key regulator of glucose and lipid metabolism.[1] Activation of PPAR-γ by these compounds modulates the transcription of genes involved in insulin signaling.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. In silico ADMET models can help to identify potential liabilities that may lead to failure in later stages of development.
Experimental Protocol: In Silico ADMET Prediction
-
Structure Input: The 2D or 3D structure of the this compound derivative is submitted to an ADMET prediction platform (e.g., SwissADME, ADMETlab 2.0).
-
Property Calculation: The platform calculates a wide range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Potential for hepatotoxicity, cardiotoxicity, etc.
-
-
Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound and to identify any potential issues. Lipinski's rule of five is a commonly used guideline to evaluate drug-likeness.
Studies on various thiazolidinedione derivatives have shown that they generally exhibit favorable ADMET profiles, with good predicted intestinal absorption and blood-brain barrier penetration.[1][5]
| Predicted ADMET Properties of Thiazolidinedione Derivatives | |||
| Compound | Caco-2 Permeability | BBB Permeability | PPB (%) |
| 3h | Positive | Good | >90% |
| 3i | Positive | Good | >90% |
| 3j | Positive | Good | >90% |
| This table showcases predicted ADMET properties for a series of thiazolidinedione derivatives.[1] |
Conclusion
The in silico prediction of bioactivity for this compound and its analogues offers a powerful and resource-efficient approach to accelerate drug discovery. By employing a combination of QSAR, molecular docking, target prediction, and ADMET profiling, researchers can gain significant insights into the therapeutic potential of this chemical scaffold. The methodologies and data presented in this guide, derived from studies on structurally related thiazolidine derivatives, provide a solid foundation for initiating and advancing research into this promising class of compounds. Further experimental validation is essential to confirm the in silico predictions and to fully elucidate the pharmacological profile of this compound.
References
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-(4-chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a one-pot cyclocondensation reaction between 4-chlorobenzaldehyde and cysteamine hydrochloride. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow.
Introduction
Thiazolidine derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The thiazolidine ring system is a core structural motif in various drugs with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of 2-substituted thiazolidines is a fundamental process in the exploration of new chemical entities for drug discovery. The straightforward and efficient synthesis of this compound presented here provides a foundational method for accessing this important scaffold.
Chemical Reaction
The synthesis of this compound is achieved through the reaction of 4-chlorobenzaldehyde with cysteamine hydrochloride. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate from the condensation of the aldehyde and the amine, followed by an intramolecular cyclization through the nucleophilic attack of the thiol group.
Reaction Scheme:
4-Chlorobenzaldehyde + Cysteamine Hydrochloride → this compound
Experimental Protocol
Materials:
-
4-Chlorobenzaldehyde (MW: 140.57 g/mol )
-
Cysteamine hydrochloride (MW: 113.61 g/mol )
-
Ethanol (Absolute)
-
Triethylamine (MW: 101.19 g/mol , d: 0.726 g/mL)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and cysteamine hydrochloride (1.14 g, 10 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask.
-
Base Addition: To the stirred suspension, slowly add triethylamine (1.4 mL, 10 mmol) dropwise at room temperature. The addition of the base is to neutralize the hydrochloride salt of cysteamine.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
Work-up:
-
After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Chlorobenzaldehyde | 1.41 g (10 mmol) |
| Cysteamine hydrochloride | 1.14 g (10 mmol) |
| Triethylamine | 1.4 mL (10 mmol) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₉H₁₀ClNS |
| Molecular Weight | 199.70 g/mol |
| Appearance | White to off-white solid |
| Melting Point | (To be determined experimentally) |
| Yield | (To be determined experimentally) |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the formation of this compound.
Application Note: Purification of 2-(4-Chlorophenyl)thiazolidine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(4-Chlorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development, using the recrystallization technique. Due to the limited availability of specific experimental data for this compound, this protocol is based on established principles of recrystallization for analogous thiazolidine derivatives. The procedure outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline material. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and purification of this compound and related compounds.
Introduction
This compound is a substituted thiazolidine derivative that holds potential as a building block in the synthesis of various biologically active molecules. The purity of such compounds is paramount for their application in drug discovery and development, as impurities can significantly impact biological activity and lead to erroneous experimental results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved. This application note details a comprehensive protocol for the purification of this compound via recrystallization.
Materials and Methods
Materials
-
Crude this compound
-
Reagent-grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl acetate, Toluene, Heptane, Water)
-
Activated Carbon (decolorizing charcoal)
-
Filter paper (qualitative and quantitative)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocol
1. Solvent Selection (Screening)
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should exhibit high solubility at its boiling point.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add 1 mL of a different test solvent to each tube.
-
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable.
-
If the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath.
-
If the compound dissolves completely upon heating, it is a potentially suitable solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystals.
-
Commonly used solvents for thiazolidine derivatives include ethanol, methanol, and isopropanol.[1][2] A solvent pair, such as ethanol/water or toluene/heptane, may also be effective.
2. Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb colored impurities.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
3. Purity and Yield Determination
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is indicative of high purity.
-
Assess the purity of the crude and recrystallized product by HPLC analysis.
-
Calculate the percentage yield of the purified compound.
Data Presentation
The following table presents hypothetical data for the purification of this compound to illustrate the expected outcome of the recrystallization process. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Sample ID | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) | Appearance |
| Crude Product | 5.00 | - | - | 85.2 | 98-102 | Off-white to pale yellow solid |
| Recrystallized Product | - | 4.15 | 83 | 99.5 | 101-103 | White crystalline solid |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Discussion
The protocol described in this application note provides a general yet effective method for the purification of this compound. The critical step in this procedure is the selection of a suitable solvent. A thorough screening of various solvents is highly recommended to identify the optimal conditions for achieving high purity and yield. The use of a solvent pair can be advantageous if a single solvent does not provide the desired solubility profile.
Potential impurities in the crude product, arising from the common synthesis route involving the condensation of 4-chlorobenzaldehyde and cysteamine, may include unreacted starting materials and by-products. The chosen recrystallization solvent should ideally keep these impurities dissolved in the mother liquor upon cooling.
The purity of the final product should always be confirmed by analytical techniques such as HPLC and melting point determination. A significant increase in purity and a sharpening of the melting point range are expected after successful recrystallization. The hypothetical data presented in the table demonstrates a realistic outcome, with an increase in purity from 85.2% to 99.5% and a recovery yield of 83%.
Conclusion
Recrystallization is a powerful and accessible technique for the purification of this compound. By following the systematic approach outlined in this application note, researchers can effectively remove impurities and obtain a high-purity product suitable for further applications in research and development. The provided protocol serves as a valuable starting point and can be optimized to suit specific experimental requirements.
References
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 2-(4-Chlorophenyl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)thiazolidine is a heterocyclic compound belonging to the thiazolidine class of molecules. Thiazolidine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation and characterization are crucial for understanding the structure-activity relationships and for quality control during the synthesis and development of potential drug candidates. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for molecular characterization.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₉H₁₀ClNS Molecular Weight: 199.7 g/mol CAS Number: 7738-99-0[1]
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are used to confirm the presence of key functional groups and to establish the connectivity of atoms within the molecule.
Predicted ¹H NMR Data
The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound. It is important to note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (thiazolidine ring) | ~ 5.5 - 5.7 | Singlet |
| H-4 (thiazolidine ring) | ~ 3.1 - 3.3 | Triplet |
| H-5 (thiazolidine ring) | ~ 3.5 - 3.7 | Triplet |
| Aromatic Protons (chlorophenyl ring) | ~ 7.3 - 7.5 | Multiplet |
| NH (thiazolidine ring) | ~ 2.0 - 4.0 (broad) | Singlet |
Predicted ¹³C NMR Data
The table below outlines the predicted carbon-13 NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (thiazolidine ring) | ~ 65 - 70 |
| C-4 (thiazolidine ring) | ~ 35 - 40 |
| C-5 (thiazolidine ring) | ~ 50 - 55 |
| C-ipso (C-Cl) | ~ 132 - 135 |
| C-ortho (to C-2) | ~ 128 - 130 |
| C-meta (to C-2) | ~ 128 - 130 |
| C-para (C-Cl) | ~ 138 - 142 |
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound.
Predicted Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for the protonated molecule and common adducts of this compound are presented below.
| Ion | Predicted m/z |
| [M+H]⁺ | 200.02953 |
| [M+Na]⁺ | 222.01147 |
| [M+K]⁺ | 237.98541 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-arylthiazolidines involves the condensation of an appropriate aldehyde with cysteamine.
Materials:
-
4-Chlorobenzaldehyde
-
Cysteamine hydrochloride
-
Triethylamine
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1 equivalent) in ethanol, add cysteamine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
NMR Sample Preparation and Data Acquisition
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
Mass Spectrometry Sample Preparation and Data Acquisition
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for ESI, typically containing 0.1% formic acid to promote protonation.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 50-500.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationship of analytical techniques for structural elucidation.
References
Application Notes and Protocols for In Vitro Antimicrobial Assays of Thiazolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolidine and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and thiazolidine derivatives are promising candidates. This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel thiazolidine derivatives using standardized methods. The primary assays covered are the Agar Disk Diffusion test for preliminary screening, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent assay for establishing the Minimum Bactericidal Concentration (MBC).
Key Experimental Protocols
Agar Disk Diffusion (Kirby-Bauer) Method
This method serves as a qualitative screening tool to assess the susceptibility of various microorganisms to the synthesized thiazolidine derivatives.[2][3] The principle involves the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism. The presence of a clear zone of no growth around the disk, known as the zone of inhibition, indicates antimicrobial activity.[2][4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 6-mm filter paper disks
-
Thiazolidine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Sterile cotton swabs
-
Forceps
-
Incubator
Protocol:
-
Inoculum Preparation: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly to ensure confluent growth. Rotate the plate approximately 90 degrees and repeat the swabbing to ensure even coverage.[6]
-
Disk Application: Allow the plate to dry for about 5 minutes.[6] Using sterile forceps, place paper disks impregnated with a known concentration of the thiazolidine derivative onto the agar surface. Gently press each disk to ensure complete contact with the agar.[2] Place no more than 12 disks on a 150mm plate or 6 on a 100mm plate to avoid overlapping zones.[2]
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 18-24 hours.[5]
-
Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm). A larger zone diameter indicates greater sensitivity of the microorganism to the compound.[4]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This quantitative method is crucial for evaluating the potency of the thiazolidine derivatives.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Thiazolidine derivative stock solutions
-
Standardized bacterial inoculum (as prepared for the disk diffusion method, but further diluted)
-
Multichannel pipette
Protocol:
-
Preparation of Serial Dilutions: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Prepare a stock solution of the thiazolidine derivative at twice the highest desired test concentration. Add 200 µL of this stock solution to well 1.[5] Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[5]
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[5]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[5]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazolidine derivative in which there is no visible growth (i.e., the first clear well).[5]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[7][8] This assay is performed as a follow-up to the MIC test to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Spreader or inoculation loop
Protocol:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[5]
-
Plating: From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.[5]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[5]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[5][9] The MBC/MIC ratio can be calculated; a ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Data Presentation
The antimicrobial activities of novel thiazolidine derivatives are typically summarized by their MIC and MBC values.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Derivative A | S. aureus ATCC 29213 | 8 | 16 | 2 |
| E. coli ATCC 25922 | 16 | 64 | 4 | |
| Derivative B | S. aureus ATCC 29213 | 4 | 8 | 2 |
| E. coli ATCC 25922 | 32 | >128 | >4 | |
| Ampicillin | S. aureus ATCC 29213 | 0.5 | 1 | 2 |
| (Control) | E. coli ATCC 25922 | 4 | 8 | 2 |
| Note: The data presented are for illustrative purposes only. Actual values must be determined experimentally.[5] Some studies on 5-arylidene-thiazolidine-2,4-dione derivatives have reported MIC values ranging from 2 to 16 µg/mL against Gram-positive bacteria.[10] |
Experimental Workflow Visualization
The logical flow of the antimicrobial testing protocol, from initial screening to quantitative determination of bactericidal activity, is illustrated below.
Caption: Workflow for in vitro antimicrobial evaluation of thiazolidine derivatives.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. asm.org [asm.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. benchchem.com [benchchem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Chlorophenyl)thiazolidine in Anticancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The thiazolidinone scaffold is considered a privileged structure in drug discovery, and its derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[1][3] This document provides detailed application notes and protocols for the investigation of 2-(4-Chlorophenyl)thiazolidine, a specific thiazolidinone derivative, in anticancer cell line studies.
While specific data on this compound is limited in the current literature, this document leverages available information on closely related thiazolidinone and 2,4-thiazolidinedione derivatives to provide a comprehensive guide for researchers. One study has reported the synthesis and screening of '2-(2, 2-bis (4-chlorophenyl) ethyl]-2-(4-chlorophenyl)-thiazolidin-4-ones' against a panel of sixty human tumor cell lines.[3] These compounds demonstrated antitumor activity, particularly against melanoma and colon cancer cell lines, albeit at higher concentrations.[3] The protocols and data presented herein serve as a valuable resource for initiating and guiding research into the anticancer potential of this compound.
Mechanism of Action
Thiazolidinone derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and interfering with critical cell signaling pathways.[1][4]
Induction of Apoptosis: A primary mechanism of action for many thiazolidinone derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[1][4] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[2] Studies on related compounds have shown that they can upregulate the expression of pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to the dismantling of the cancer cell.[4]
Inhibition of Signaling Pathways: Thiazolidinone derivatives have been shown to target and inhibit key signaling pathways that are crucial for cancer cell survival, proliferation, and angiogenesis.[1] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4][5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[4] Other signaling pathways that may be affected include those involving protein kinases, which are often dysregulated in cancer.[3]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various thiazolidinone derivatives against a range of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are provided. Please note that this data is for derivatives of thiazolidinone and should be used as a reference for studies on this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidin-4-one derivative 1 | HepG2 (Liver) | 1.58 | [3] |
| Thiazolidin-4-one derivative 2 | HepG2 (Liver) | 0.24 | [3] |
| Thiazolidin-4-one derivative 3 | HepG2 (Liver) | 2.28 | [3] |
| Thiazolidin-4-one derivative 1 | MCF-7 (Breast) | 0.37 | [3] |
| Thiazolidin-4-one derivative 2 | MCF-7 (Breast) | 0.54 | [3] |
| Thiazolidin-4-one derivative 22 | MCF-7 (Breast) | 18.9 ± 2.19 | [3] |
| Thiazolidin-4-one derivative 23 | MCF-7 (Breast) | 13.0 ± 2.28 | [3] |
| Thiazolidin-4-one derivative 24 | MCF-7 (Breast) | 12.4 ± 1.39 | [3] |
| Thiazolidin-4-one derivative 28 | HeLa (Cervical) | 3.2 ± 0.5 | [3] |
| Thiazolidin-4-one derivative 28 | MCF-7 (Breast) | 2.1 ± 0.5 | [3] |
| Thiazolidin-4-one derivative 28 | LNCaP (Prostate) | 2.9 ± 0.3 | [3] |
| Thiazolidin-4-one derivative 28 | A549 (Lung) | 4.6 ± 0.8 | [3] |
| Thiazolidin-4-one derivative 4 | HT-29 (Colon) | 0.073 | [3] |
| Thiazolidin-4-one derivative 4 | A549 (Lung) | 0.35 | [3] |
| Thiazolidin-4-one derivative 4 | MDA-MB-231 (Breast) | 3.10 | [3] |
| 2,4-TZD derivative 20 | Caco-2 (Colon) | 2 | [1] |
| 2,4-TZD derivative 20 | HepG-2 (Liver) | 10 | [1] |
| 2,4-TZD derivative 20 | MDA-MB-231 (Breast) | 40 | [1] |
| 2,4-TZD derivative 21 | - | 0.053 (VEGFR-2 inhibition) | [1] |
| 2,4-TZD derivative 24 | A549 (Lung) | 6.1 | [1] |
| Thiazolidinone-isatin hybrid 7g | A549 (Lung) | - | [6] |
| Thiazolidinone-isatin hybrid 7g | MCF-7 (Breast) | - | [6] |
| Thiazolidinone-isatin hybrid 7g | PC3 (Prostate) | - | [6] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | NCI-60 panel | 1.57 (Mean GI50) | [7] |
| Thiazolidine-2,4-dione derivative 14a | Caco-2 (Colon) | 1.5 | [4] |
| Thiazolidine-2,4-dione derivative 14a | HepG-2 (Liver) | 31.5 | [4] |
| Thiazolidine-2,4-dione derivative 15 | HT-29 (Colon) | 13.56 - 17.8 | [5] |
| Thiazolidine-2,4-dione derivative 15 | A-549 (Lung) | 13.56 - 17.8 | [5] |
| Thiazolidine-2,4-dione derivative 15 | HCT-116 (Colon) | 13.56 - 17.8 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Detection Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway | PLOS One [journals.plos.org]
- 5. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 2-(4-Chlorophenyl)thiazolidine as a Potential PPARγ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2] It is the molecular target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs used in the treatment of type 2 diabetes.[3][4] The discovery of novel PPARγ agonists is an active area of research for developing new therapeutics with improved efficacy and reduced side effects.[5] This document provides a detailed protocol for the comprehensive evaluation of 2-(4-Chlorophenyl)thiazolidine, a thiazolidine derivative, as a potential PPARγ agonist.
The protocols outlined below describe a stepwise approach, from initial binding assessment to cellular functional assays, to characterize the compound's activity and mechanism of action.
Mechanism of PPARγ Activation
PPARγ activation is a multi-step process. Upon binding of a ligand, PPARγ undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] This binding event recruits coactivator proteins, leading to the initiation of gene transcription for proteins involved in glucose and lipid metabolism.[4][6]
Experimental Workflow
A systematic evaluation of a potential PPARγ agonist involves a series of in vitro assays. The workflow begins with assessing the compound's ability to bind to the PPARγ ligand-binding domain (LBD). Positive hits are then evaluated for their functional activity in a reporter gene assay. Compounds that demonstrate agonistic activity are further characterized in cell-based assays to determine their effects on adipocyte differentiation, target gene expression, and glucose uptake.
References
- 1. Synthesis, hypoglycaemic, hypolipidemic and PPARγ agonist activities of 5-(2-Alkyl/aryl-6-Arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene-1,3-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Identification of Novel 2-Iminothiazolidin-4-one Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic identification and characterization of novel 2-iminothiazolidin-4-one compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the key spectroscopic techniques, provides detailed experimental protocols, and summarizes characteristic spectral data. Additionally, it visualizes the experimental workflow and relevant biological signaling pathways.
Introduction
2-Iminothiazolidin-4-ones are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and immunomodulatory activities.[1] The precise elucidation of their chemical structure is paramount for understanding structure-activity relationships (SAR) and for the advancement of drug development programs. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of these novel compounds.
Biological Signaling Pathways
Certain 2-iminothiazolidin-4-one derivatives have been shown to exert their biological effects through specific signaling pathways. Below are diagrams illustrating the proposed mechanisms of action for their anticancer and immunomodulatory activities.
Anticancer Mechanism: ROS-Induced Apoptosis and G2/M Cell Cycle Arrest
Some 2-iminothiazolidin-4-one compounds have demonstrated anticancer activity by inducing apoptosis through the generation of reactive oxygen species (ROS) and by causing cell cycle arrest at the G2/M phase.[2][3]
Caption: Anticancer mechanism of 2-iminothiazolidin-4-ones.
S1P1 Receptor Agonism
Certain 2-iminothiazolidin-4-one derivatives act as agonists of the sphingosine-1-phosphate receptor 1 (S1P1). This agonism leads to the internalization of the receptor, which in turn blocks the egress of lymphocytes from lymphoid organs, a mechanism with therapeutic potential for autoimmune diseases.[1]
Caption: S1P1 receptor agonism by 2-iminothiazolidin-4-ones.
Experimental Workflow
The general workflow for the synthesis and spectroscopic identification of novel 2-iminothiazolidin-4-one compounds is depicted below.
Caption: Workflow for synthesis and spectroscopic identification.
Experimental Protocols
1. Protocol for ¹H and ¹³C NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the synthesized compounds.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-iminothiazolidin-4-one derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.
2. Protocol for Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Spectral Analysis: Identify the characteristic absorption bands for functional groups such as C=O (carbonyl), C=N (imine), N-H, and C-H bonds.
3. Protocol for Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Mass Spectrometer (e.g., ESI-MS, GC-MS).
Procedure (for Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Scan a mass range appropriate for the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Data Presentation
The following tables summarize typical spectroscopic data for the 2-iminothiazolidin-4-one scaffold. Note that the exact values will vary depending on the specific substituents on the core structure.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Chemical Shift Range (ppm) |
| N-H (imine) | 8.0 - 9.5 (broad singlet) |
| Aromatic-H | 7.0 - 8.5 (multiplet) |
| CH₂ (thiazolidinone ring) | 3.8 - 4.5 (singlet) |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Chemical Shift Range (ppm) |
| C=O (carbonyl) | 165 - 175 |
| C=N (imine) | 150 - 160 |
| Aromatic-C | 110 - 150 |
| CH₂ (thiazolidinone ring) | 35 - 45 |
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Wavenumber Range (cm⁻¹) |
| N-H (stretch, imine) | 3100 - 3300 |
| C-H (stretch, aromatic) | 3000 - 3100 |
| C=O (stretch, carbonyl) | 1700 - 1740 |
| C=N (stretch, imine) | 1620 - 1660 |
| C=C (stretch, aromatic) | 1450 - 1600 |
Table 4: Anticancer Activity of Exemplary 2-Iminothiazolidin-4-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 7k | B16F10 (Melanoma) | 3.4 - 7 | [2][3] |
| Derivative 7m | B16F10 (Melanoma) | 3.4 - 7 | [2][3] |
| Derivative 7n | B16F10 (Melanoma) | 3.4 - 7 | [2][3] |
These protocols and data provide a foundational guide for the successful spectroscopic identification and characterization of novel 2-iminothiazolidin-4-one compounds, facilitating their further development as potential therapeutic agents.
References
Application Notes: Three-Component Synthesis of 2-Arylthiazolidin-4-ones
Introduction
Thiazolidin-4-ones are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. These structures are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The one-pot, three-component reaction (3-CR) involving an amine, an aldehyde, and thioglycolic acid is a highly efficient and atom-economical method for synthesizing the 2,3-disubstituted thiazolidin-4-one core. This approach is favored in medicinal chemistry and drug development for its simplicity, high yields, and the ability to easily generate diverse libraries of compounds for screening.
This document provides detailed protocols and application notes for the synthesis of 2-arylthiazolidin-4-ones using various catalytic systems, summarizing key performance data and outlining the underlying reaction mechanism.
General Reaction Scheme
The core reaction involves the condensation of a primary amine, an aldehyde, and thioglycolic acid to yield the corresponding 2,3-disubstituted thiazolidin-4-one.
General three-component reaction for thiazolidin-4-one synthesis.
Reaction Mechanism
The synthesis proceeds via a well-established mechanism. Initially, the amine and aldehyde react to form an imine (Schiff base) intermediate with the elimination of water. Subsequently, the thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon. The final step is an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid's carbonyl carbon, followed by dehydration to yield the stable five-membered thiazolidin-4-one ring.
Caption: Proposed reaction mechanism for the three-component synthesis of thiazolidin-4-ones.
Experimental Protocols and Data
Various catalysts and reaction conditions have been developed to optimize the synthesis of 2-arylthiazolidin-4-ones. Below are detailed protocols for two effective methods.
Method 1: Barium Sulfate (BaSO₄) Nanoparticle Catalysis at Room Temperature
This method employs BaSO₄ nanoparticles as an efficient, reusable, and environmentally friendly catalyst for the synthesis of 2,3-diarylthiazolidin-4-ones in ethanol at ambient temperature.[1][2][3] The procedure is notable for its mild conditions and simple work-up.[3]
Experimental Protocol
-
To a 25 mL round-bottom flask, add an aromatic amine (1.0 mmol), an aromatic aldehyde (1.0 mmol), thioglycolic acid (1.0 mmol), and ethanol (5 mL).
-
Add BaSO₄ nano-powder (0.18 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with dichloromethane and filter to recover the catalyst.
-
Evaporate the solvent from the filtrate and purify the crude product by recrystallization from an n-hexane/ethyl acetate mixture to obtain the pure 2,3-diarylthiazolidin-4-one derivative.[1][3]
Quantitative Data Summary
The BaSO₄ nanoparticle-catalyzed method is effective for a range of substituted aromatic aldehydes and anilines. Generally, aldehydes with electron-donating groups provide higher yields.[1]
| Entry | Aldehyde (R²) | Amine (R¹) | Time (h) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | 4-Me-C₆H₄ | 5.0 | 72 |
| 2 | 2-Cl-C₆H₄ | 4-Me-C₆H₄ | 5.5 | 70 |
| 3 | 4-MeO-C₆H₄ | 4-Me-C₆H₄ | 4.0 | 85 |
| 4 | 4-OH-C₆H₄ | 4-Me-C₆H₄ | 4.5 | 80 |
| 5 | C₆H₅ | 4-Cl-C₆H₄ | 5.5 | 65 |
| 6 | C₆H₅ | 4-Me-C₆H₄ | 4.5 | 82 |
| Data sourced from reference[1]. |
Method 2: Polypropylene Glycol (PPG) Mediated Synthesis
This protocol utilizes polypropylene glycol (PPG) as a recyclable and effective solvent medium for the condensation-cyclization reaction at elevated temperatures.[4] This method avoids the use of traditional volatile organic solvents.
Experimental Protocol
-
In a round-bottom flask, combine the primary amine (1.0 mmol), aromatic aldehyde (1.0 mmol), and thioglycolic acid (1.2 mmol) in polypropylene glycol (PPG, 3 mL).
-
Heat the reaction mixture at 110 °C with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
This method provides good to excellent yields for a variety of substrates.[4]
| Entry | Amine Substituent (R¹) | Aldehyde Substituent (R²) | Yield (%) |
| 1 | 4-((1H-imidazol-1-yl)methyl)phenyl | Phenyl | 83 |
| 2 | 4-((1H-imidazol-1-yl)methyl)phenyl | 4-Chlorophenyl | 91 |
| 3 | 4-((1H-imidazol-1-yl)methyl)phenyl | 4-Nitrophenyl | 96 |
| 4 | 4-((1,2,4-triazol-1-yl)methyl)phenyl | Phenyl | 81 |
| 5 | 4-((1,2,4-triazol-1-yl)methyl)phenyl | 4-Fluorophenyl | 89 |
| Data sourced from reference[4]. |
General Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of 2-arylthiazolidin-4-ones is consistent across most methodologies. The following diagram illustrates the typical sequence of operations for researchers.
Caption: General laboratory workflow for thiazolidin-4-one synthesis and isolation.
References
Application of 2-(4-Chlorophenyl)thiazolidine Derivatives in Antimicrobial Research
Introduction
Thiazolidine scaffolds, particularly 2,4-thiazolidinediones and their derivatives, are significant heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities. Among these, derivatives of 2-(4-Chlorophenyl)thiazolidine have emerged as promising candidates in the search for novel antimicrobial agents. The growing threat of multidrug-resistant pathogens necessitates the exploration of new chemical entities with unique mechanisms of action, and these compounds have demonstrated notable activity against various bacterial and fungal strains. This document provides a summary of the antimicrobial applications of this compound derivatives, including quantitative activity data, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. Below is a summary of the reported antimicrobial activities for various derivatives.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-(4-chlorophenylimino) thiazolidin-4-one | - | - | Moderate Activity | Moderate Activity | [1] |
| 2-(4-chlorophenyl)-3-(...)thiazolidin-4-one (Compound 8) | - | - | - | 15.22±0.08 (Zone of Inhibition in mm) | [2] |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | 3.91 | - | >1000 | >1000 | [3][4] |
| 2-(4-chlorophenylimino)-5-(...) thiazolidin-4-one (Compound 3g) | Good Activity | - | Good Activity | Good Activity | [1] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus clavatus | Reference |
| 2-(4-chlorophenylimino) thiazolidin-4-one derivatives | Good Activity | Good Activity | Good Activity | [1] |
| 2-(4-chlorophenyl)-3-(...)thiazolidin-4-one (Compound 8) | 16.33±0.13 | - | - | [2] |
Experimental Protocols
The evaluation of the antimicrobial properties of this compound derivatives involves standardized methodologies to ensure reproducibility and comparability of results. The two most common methods employed are the Agar Well Diffusion Method and the Broth Microdilution Method.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile Petri dishes
-
Bacterial or fungal cultures
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Sterile cork borer
Protocol:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare an inoculum of the test microorganism and swab it uniformly across the surface of the agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume of the test compound solution, positive control, and negative control to different wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration
-
Test compound solution
-
Positive control (standard antibiotic, e.g., Ampicillin, Fluconazole)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
Protocol:
-
Dispense the broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compound across the wells.
-
Add the standardized microbial inoculum to each well.
-
Include positive, negative, and growth control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action of Thiazolidinone Derivatives
Research suggests that thiazolidinone derivatives exert their antimicrobial effects by targeting essential cellular processes in bacteria and fungi. A prominent bacterial target is the enzyme MurB, which plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][5] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in the fungal cell membrane, is a proposed mechanism.
Caption: Proposed antimicrobial mechanism of action.
Conclusion
Derivatives of this compound represent a valuable class of compounds in the ongoing search for novel antimicrobial agents. Their broad-spectrum activity against both bacteria and fungi, coupled with a potential mechanism of action that targets essential microbial enzymes, makes them attractive candidates for further development. The standardized protocols outlined in this document provide a framework for the continued investigation and evaluation of these promising compounds in antimicrobial research. Further studies are warranted to elucidate the precise structure-activity relationships and to optimize the therapeutic potential of this chemical scaffold.
References
- 1. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-(4-Chlorophenyl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery.
This document provides a detailed experimental framework for investigating the anti-inflammatory potential of 2-(4-Chlorophenyl)thiazolidine, a heterocyclic compound belonging to the thiazolidine class. Thiazolidine and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory properties. The proposed mechanism of action for the anti-inflammatory effects of many thiazolidinone derivatives involves the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]
These application notes outline a systematic approach, commencing with in vitro assays to determine the compound's direct effects on inflammatory responses in a cellular context, followed by in vivo studies to assess its efficacy in a preclinical model of acute inflammation.
Experimental Workflow
A tiered approach is recommended to systematically evaluate the anti-inflammatory properties of this compound. This workflow ensures a comprehensive assessment from cellular mechanisms to in vivo efficacy.
In Vitro Experimental Protocols
Cell Culture
The murine macrophage cell line RAW 264.7 is a widely accepted and appropriate model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
It is imperative to ascertain that the observed anti-inflammatory effects are not a consequence of cytotoxicity.
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from Escherichia coli
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant, which is an indicator of iNOS activity.
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound
-
LPS
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and a vehicle control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.
Materials:
-
Supernatants from Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
Procedure:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for Protein Expression
This technique is used to determine the effect of this compound on the protein levels of key inflammatory enzymes (iNOS and COX-2) and signaling proteins (phosphorylated and total forms of p65 NF-κB, p38 MAPK, ERK1/2, and JNK).
Materials:
-
RAW 264.7 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and treat as described in Protocol 2 (incubation time may vary, e.g., 18-24 hours for iNOS/COX-2, shorter times for signaling proteins).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Data Presentation: In Vitro Results
Quantitative data from the in vitro assays should be summarized in tables for clear comparison. The following tables are illustrative and should be populated with experimental data. Data for closely related thiazolidinone derivatives are provided as a reference for expected outcomes.
Table 1: Effect of Thiazolidin-4-one Derivatives on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Compound | Concentration (µM) | NO Production (% of LPS Control) | IC50 (µM) |
| This compound | User Defined | Experimental Data | Calculated |
| Thiazolidinone Derivative B[1] | 10 | 75.2 ± 4.1 | ~25 |
| 25 | 48.5 ± 3.5 | ||
| 50 | 22.1 ± 2.8 | ||
| Indomethacin (Positive Control) | 10 | 35.6 ± 3.2 | ~8 |
Data are presented as mean ± SEM. Data for Thiazolidinone Derivative B is representational.[1]
Table 2: Effect of Thiazolidin-4-one Derivatives on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Cells
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| This compound | User Defined | Experimental Data | Experimental Data | Experimental Data |
| Thiazolidinone Derivative 1k[3] | 10 | 1250 ± 110 | 850 ± 75 | 450 ± 40 |
| Thiazolidinone Derivative 1m[3] | 10 | 1380 ± 125 | 910 ± 80 | 480 ± 45 |
| LPS Control | - | 3500 ± 300 | 2100 ± 180 | 1200 ± 100 |
Data are presented as mean ± SEM. Data for Thiazolidinone Derivatives 1k and 1m are representational and show suppression of TNF-α.[3]
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
In Vivo Experimental Protocol
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This is a well-established and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Animals should be housed under standard laboratory conditions with free access to food and water.
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plebismometer
Procedure:
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (receives vehicle + carrageenan)
-
Group 2: Positive control (receives Indomethacin + carrageenan)
-
Groups 3-5: Test groups (receive this compound at different doses, e.g., 10, 25, 50 mg/kg + carrageenan)
-
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Protocol 6: Histopathological and Biochemical Analysis
At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized, and the paw tissue collected for further analysis.
-
Histopathology: Paw tissue can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and tissue damage.
-
Biochemical Analysis: Paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β), myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), and other inflammatory markers.
Data Presentation: In Vivo Results
Table 3: Effect of Thiazolidin-4-one Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | This compound | User Defined | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | | Thiazolidinone Derivative 1k[3] | 20 | 45.2 | 58.7 | 70.1 | 75.6 | 81.1 | | Thiazolidinone Derivative 1m[3] | 20 | 42.8 | 55.3 | 68.5 | 72.4 | 78.8 | | Indomethacin (Positive Control)[3] | 10 | 48.5 | 62.1 | 71.3 | 74.9 | 76.4 |
Data are presented as mean percentage inhibition. Data for Thiazolidinone Derivatives 1k and 1m are representational.[3]
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of the anti-inflammatory properties of this compound. This systematic approach, from in vitro mechanistic studies to in vivo efficacy testing, will enable researchers to thoroughly characterize the compound's potential as a novel anti-inflammatory agent. The provided diagrams and data tables serve as a guide for data interpretation and presentation. It is recommended to adapt the specific concentrations and doses based on preliminary studies and the physicochemical properties of the test compound.
References
- 1. Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(4-Chlorophenyl)thiazolidine Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)thiazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of side products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of side products. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][2] - Optimize reaction conditions as detailed in the experimental protocol. - Use purified 4-chlorobenzaldehyde and cysteamine hydrochloride. - Under basic reaction conditions, the Cannizzaro reaction of 4-chlorobenzaldehyde can be a significant side reaction. Maintain a neutral or slightly acidic pH to minimize this. |
| Presence of Unreacted 4-Chlorobenzaldehyde | - Insufficient reaction time. - Inequimolar amounts of reactants. - Low reaction temperature. | - Extend the reaction time and monitor by TLC. - Ensure a slight excess of cysteamine hydrochloride is used. - Gradually increase the reaction temperature as per the protocol, while monitoring for side product formation. |
| Formation of White Precipitate Soluble in Base | - Formation of 4-chlorobenzoic acid, a byproduct of the Cannizzaro reaction.[3] | - This indicates that the reaction conditions are too basic. Lower the pH of the reaction mixture. Consider using a milder base or a buffer system. - During workup, this side product can be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution). |
| Isolation of an Oily Byproduct | - Formation of 4-chlorobenzyl alcohol, another byproduct of the Cannizzaro reaction.[3] | - Similar to the formation of 4-chlorobenzoic acid, this suggests basic conditions. Adjust the pH to be neutral or slightly acidic. - This alcohol can be separated from the desired product by column chromatography. |
| Difficulty in Product Purification | - Presence of multiple side products. - Co-elution of impurities with the product during chromatography. | - Analyze the crude product by ¹H NMR to identify the major impurities. - Optimize the solvent system for column chromatography to achieve better separation. - Recrystallization from a suitable solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the condensation reaction between 4-chlorobenzaldehyde and cysteamine (2-aminoethanethiol) or its hydrochloride salt. This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and may be performed at room temperature or with gentle heating.
Q2: What are the primary side products I should be aware of?
The most significant side products in the synthesis of this compound arise from the self-reaction of 4-chlorobenzaldehyde, particularly under basic conditions. Since 4-chlorobenzaldehyde lacks α-hydrogens, it can undergo the Cannizzaro reaction.[3]
The two main side products from this reaction are:
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4-Chlorobenzyl alcohol
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4-Chlorobenzoic acid [3]
Q3: How can I minimize the formation of Cannizzaro reaction byproducts?
To minimize the Cannizzaro reaction, it is crucial to control the pH of the reaction mixture. This side reaction is favored by strongly basic conditions. Therefore, it is recommended to:
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Maintain a neutral or slightly acidic pH throughout the reaction.
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If a base is required to neutralize the cysteamine hydrochloride salt, use a weak, non-nucleophilic base and add it slowly.
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Consider using cysteamine free base if available, although it is more prone to oxidation.
Q4: What analytical techniques are best for monitoring the reaction and identifying side products?
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Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for characterizing the final product and identifying any impurities. The crude reaction mixture can be analyzed to determine the relative amounts of the desired product and major side products like 4-chlorobenzyl alcohol and 4-chlorobenzoic acid.
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Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product and identify the mass of any unknown impurities.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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4-Chlorobenzaldehyde
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Cysteamine hydrochloride
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Sodium hydroxide (or a weak base like triethylamine)
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Ethanol (or Methanol)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of 4-chlorobenzaldehyde (1 equivalent) in ethanol, add cysteamine hydrochloride (1.1 equivalents).
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Slowly add a solution of sodium hydroxide (1 equivalent) in water or triethylamine (1.1 equivalents) to the mixture at room temperature with stirring. The pH should be monitored and maintained close to neutral.
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Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 2-4 hours.
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Monitor the reaction progress by TLC until the 4-chlorobenzaldehyde spot has disappeared.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any 4-chlorobenzoic acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the competing Cannizzaro side reaction.
Caption: Reaction scheme for the synthesis of this compound and potential side products.
References
"troubleshooting low yield in thiazolidinone synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in thiazolidinone synthesis.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of thiazolidinones in a question-and-answer format.
Question 1: I am not getting any product, or the yield is extremely low. What are the potential primary causes?
Potential Causes and Solutions:
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Inactive Catalyst or Lack of Catalyst: Many thiazolidinone syntheses are catalyst-dependent. The absence of a catalyst can lead to significantly lower yields or no reaction at all.[1]
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Solution: Ensure the appropriate catalyst is used at the correct molar percentage. For the cyclocondensation of anilines, aromatic aldehydes, and thioglycolic acid, catalysts like [Et3NH][HSO4] have been shown to be effective.[1] For other variations, catalysts such as ammonium persulfate (APS) or piperidine may be necessary.[1][2]
-
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Improper Reaction Temperature: The reaction temperature is a critical parameter.
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Poor Quality Starting Materials: The purity of reactants such as aldehydes, amines, and thioglycolic acid is crucial.
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Solution: Use freshly distilled aldehydes and high-purity amines and thioglycolic acid. Impurities can lead to side reactions and significantly lower the yield of the desired product.
-
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Incorrect Solvent: The choice of solvent plays a significant role in reaction yield.
Question 2: My reaction yield is inconsistent or lower than reported in the literature. How can I optimize the reaction conditions?
Potential Areas for Optimization:
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Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.
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Solution: Perform a series of experiments with varying catalyst concentrations to find the optimal loading. For example, in one study, 25 mol% of [Et3NH][HSO4] at 80°C gave high yields.[1]
-
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Reaction Time and Temperature: These two parameters are often interdependent.
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Solution: A study on the synthesis of thiazolidine-4-one derivatives with a xanthine scaffold found that a reaction time of 18 hours at 120°C was optimal.[3] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
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Molar Ratio of Reactants: An excess of one reactant can sometimes drive the reaction to completion.
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Solution: Experiment with the stoichiometry of your reactants. For the reaction between a hydrazone and thioglycolic acid, a 20-fold excess of thioglycolic acid was found to be most favorable.[3]
-
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Effect of Substituents: The electronic properties of substituents on the aromatic aldehydes can influence the reaction yield.
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Solution: Be aware that aromatic aldehydes with electron-withdrawing groups (EWG) may lead to better yields compared to those with electron-donating groups (EDG).[1]
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Question 3: I am experiencing significant product loss during purification. What can I do to improve my recovery?
Challenges and Mitigation Strategies:
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Column Chromatography: This is a common purification method that can lead to product loss.[1]
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Solution: Optimize your chromatography conditions (e.g., choice of silica gel, solvent system) to achieve better separation and recovery. Consider alternative purification methods if possible.
-
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Recrystallization: While effective for achieving high purity, significant material can be lost in the mother liquor.
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Solution: Carefully select the recrystallization solvent or solvent mixture. Cooling the solution slowly and minimizing the amount of solvent used can improve the yield of crystals.
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Work-up Procedure: Improper work-up can lead to the loss of the desired product.
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Solution: For reactions that are quenched with water, ensure the product is not water-soluble. If it is, extraction with an appropriate organic solvent is necessary. Washing with a sodium bicarbonate solution can effectively remove unreacted acidic starting materials.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thiazolidinones?
The most prevalent methods involve the one-pot, multi-component condensation of an amine, an aldehyde, and a sulfur-containing compound, typically thioglycolic acid.[1] Other key reactions include the cyclization of thiosemicarbazones and reactions involving isothiocyanates.[5]
Q2: How does microwave irradiation affect thiazolidinone synthesis?
Microwave-assisted synthesis can offer several advantages, including shorter reaction times, increased yields, and the formation of fewer side products due to uniform heating.[6][7]
Q3: Are there any "green" or environmentally friendly methods for thiazolidinone synthesis?
Yes, several green chemistry approaches have been developed. These include the use of ionic liquids as recyclable solvents, solvent-free reaction conditions, and the use of biocatalysts like Saccharomyces cerevisiae (baker's yeast).[1][8]
Q4: Can the order of addition of reactants impact the yield?
Yes, the reaction mechanism can sometimes be influenced by the order of addition. For instance, in the reaction of an aldehyde, amine, and thioglycolic acid, two mechanisms are proposed: one proceeding through an imine intermediate and the other through an amide intermediate.[1] The predominant pathway can be influenced by the reaction conditions.
Data Presentation
Table 1: Optimization of Reaction Conditions for Thiazolidinone Synthesis
| Entry | Catalyst | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH | - | Methanol | Reflux | 7 | - | [1] |
| 2 | Pyridine | - | Methanol | Reflux | 7 | - | [1] |
| 3 | DBU | - | Methanol | Reflux | 7 | - | [1] |
| 4 | Et3N | - | Methanol | Reflux | 7 | High | [1] |
| 5 | [Et3NH][HSO4] | 25 | - | 80 | - | 80 | [1] |
| 6 | APS | 10 | Solvent-free | 90 | - | 84 | [1] |
| 7 | None | - | Toluene | 120 | 18 | Low | [3] |
| 8 | None | - | Toluene | 120 | 18 | High | [3] |
Note: Specific yield values were not provided for all entries in the source material.
Table 2: Effect of Aldehyde Substituents on Yield in Knoevenagel Condensation
| Entry | Aldehyde Substituent | Yield (%) | Reference |
| 1 | Electron-poor | Good | [6] |
| 2 | Electron-rich | Moderate | [6] |
| 3 | 4-Hydroxy | Good | [6] |
| 4 | 2-Hydroxy | Lower | [6] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
This protocol is based on the multi-component condensation reaction.
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Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1 mmol), substituted aromatic aldehyde (1 mmol), and thioglycolic acid (1.2 mmol).
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Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% ammonium persulfate).[1]
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Reaction Conditions: Heat the mixture at 90°C under solvent-free conditions.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate to neutralize any unreacted thioglycolic acid.
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Isolation: The solid product is then filtered, washed with water, and dried.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolidinone derivative.
Protocol 2: Synthesis of 5-Arylidene-thiazolidine-2,4-diones via Knoevenagel Condensation
This protocol is adapted from a microwave-assisted synthesis.
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Reactant Mixture: In a microwave-safe vessel, mix thiazolidine-2,4-dione (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of piperidine in ethanol.[2]
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Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and time (e.g., 250 W for 5 minutes).[7]
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Cooling and Precipitation: After irradiation, cool the reaction vessel in an ice bath to facilitate the precipitation of the product.
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Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
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Purification: If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: A troubleshooting workflow for low yield in thiazolidinone synthesis.
Caption: General reaction mechanism for thiazolidinone synthesis.
Caption: Key parameters influencing thiazolidinone synthesis yield.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revmedchir.ro [revmedchir.ro]
- 4. impactfactor.org [impactfactor.org]
- 5. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"optimization of reaction conditions for 4-thiazolidinone synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-thiazolidinones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-thiazolidinones in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in 4-thiazolidinone synthesis can stem from several factors. Key areas to investigate include the purity of starting materials, reaction conditions, and the choice of catalyst and solvent.
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Purity of Reactants: Ensure the amine, carbonyl compound (aldehyde or ketone), and thioglycolic acid are of high purity. Impurities can lead to unwanted side reactions and decrease the yield of the desired product.
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Reaction Conditions: Temperature and reaction time are critical.[1] For conventional heating methods, refluxing for an adequate duration (which can range from a few hours to over 12 hours) is often necessary.[2] Microwave-assisted synthesis can significantly reduce reaction times to mere minutes and may improve yields.[3][4]
-
Catalyst Selection: The choice of catalyst can dramatically impact the reaction rate and yield. While some reactions proceed without a catalyst, acidic or Lewis acid catalysts are commonly employed. Anhydrous zinc chloride (ZnCl₂) is a frequently used catalyst.[2][5] Other catalysts like p-dodecylbenzenesulfonic acid (DBSA), nano-Fe₃O₄–cysteine, and various metal chlorides (e.g., FeCl₃, AlCl₃) have also been reported to give good results.[6][7][8] Experimenting with different catalysts can lead to significant yield improvements.
-
Solvent Effects: The reaction solvent plays a crucial role. Common solvents include dimethylformamide (DMF), 1,4-dioxane, ethanol, and toluene.[1][2] In some cases, solvent-free conditions, particularly under microwave irradiation, have proven to be highly effective and environmentally friendly.[4][6]
Q2: I am observing the formation of multiple products or significant impurities in my reaction mixture. How can I improve the reaction's selectivity?
The formation of side products is a common challenge. Optimizing the reaction parameters and the order of addition of reactants can enhance selectivity.
-
Control of Reaction Temperature: Running the reaction at an optimal temperature can minimize the formation of degradation products or side-reactions. It is advisable to start with the reported temperature in a literature procedure and then systematically vary it to find the optimal conditions for your specific substrates.
-
Molar Ratio of Reactants: The stoichiometry of the reactants is important. While a 1:1:1 molar ratio of amine, aldehyde, and thioglycolic acid is common for one-pot syntheses, a slight excess of one reactant, such as thioglycolic acid, may be beneficial in some cases to drive the reaction to completion.[1][2]
-
Stepwise vs. One-Pot Synthesis: While one-pot synthesis is efficient, a stepwise approach can sometimes offer better control and higher purity.[9] This typically involves the pre-formation of the Schiff base (imine) from the amine and aldehyde, followed by its reaction with thioglycolic acid.[2][3]
Q3: I am having difficulty purifying my 4-thiazolidinone product. What purification strategies are most effective?
Purification can be challenging due to the nature of the product and potential impurities.
-
Recrystallization: This is a common and effective method for purifying solid 4-thiazolidinone derivatives. Ethanol is a frequently used solvent for recrystallization.[2] A mixture of solvents, such as 1,4-dioxane and ethanol, may also be effective.[5]
-
Column Chromatography: For complex mixtures or oily products, column chromatography over silica gel is the method of choice. A variety of solvent systems can be used as eluents, with common examples being mixtures of benzene and chloroform or ethyl acetate and benzene.[5]
-
Washing Procedures: After the reaction, washing the crude product with a sodium bicarbonate solution can help remove unreacted acidic starting materials and byproducts.[2][7]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 4-thiazolidinones?
The most common method for synthesizing 4-thiazolidinones is through a cyclocondensation reaction. In a typical one-pot, three-component reaction, an amine, an aldehyde or ketone, and thioglycolic acid react to form the 4-thiazolidinone ring. The reaction can also be performed in a stepwise manner, where the amine and aldehyde first form a Schiff base (imine), which then undergoes cyclization with thioglycolic acid.[3][10]
Q2: What are the advantages of using microwave-assisted synthesis for 4-thiazolidinones?
Microwave-assisted synthesis offers several advantages over conventional heating methods, including:
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Reduced Reaction Times: Reactions that may take several hours with conventional heating can often be completed in a matter of minutes under microwave irradiation.[3][4]
-
Higher Yields: In many cases, microwave synthesis leads to improved reaction yields.[4]
-
Greener Chemistry: This method often allows for the use of less solvent or even solvent-free conditions, making it a more environmentally friendly approach.[4]
Q3: Are there any specific safety precautions I should take during 4-thiazolidinone synthesis?
Standard laboratory safety practices should always be followed. Specifically:
-
Handling of Reagents: Thioglycolic acid has a strong, unpleasant odor and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many amines and aldehydes are also toxic or irritants and should be handled with care.
-
Use of Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
-
Microwave Synthesis: When using a microwave reactor, ensure you are familiar with its operation and safety features. Never heat a sealed vessel unless it is specifically designed for that purpose.
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of 4-Thiazolidinones under Solvent-Free Conditions.
| Catalyst | Yield (%) | Reference |
| Ferric chloride (FeCl₃) | Good | [7] |
| Aluminum chloride (AlCl₃) | Good | [7] |
| Cuprous chloride (CuCl) | Poor | [7] |
| Cobalt chloride (CoCl₂) | Negative results | [7] |
| Ag/g-C₃N₄ | High | [11] |
| Nano-Fe₃O₄–cysteine | High | [8] |
Table 2: Optimization of Reaction Conditions for a Specific 4-Thiazolidinone Derivative.
| Parameter | Condition | Yield (%) | Reference |
| Solvent | Toluene | High | [1] |
| DMF | Moderate | [1] | |
| Ethanol | Low | [1] | |
| Temperature (°C) | 120 | Optimal | [1] |
| 100 | Lower | [1] | |
| 80 | Much Lower | [1] | |
| Time (hours) | 18 | Optimal | [1] |
| 12 | Lower | [1] | |
| 6 | Much Lower | [1] |
Experimental Protocols
General Protocol for the Synthesis of 4-Thiazolidinones via Schiff Base Intermediate:
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Schiff Base Formation: To a solution of the primary amine (0.01 mol) in a suitable solvent such as DMF (10 ml), add the appropriate aldehyde or ketone (0.012 mol) and a few drops of glacial acetic acid. Reflux the reaction mixture for 5-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). After completion, cool the mixture and pour it onto crushed ice. Filter the separated solid, wash with water, and recrystallize from ethanol to obtain the pure Schiff base.[2]
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Cyclization to 4-Thiazolidinone: A mixture of the Schiff base (0.01 mol), thioglycolic acid (0.015 mol), and a catalytic amount of anhydrous ZnCl₂ in a dry solvent like 1,4-dioxane is refluxed for 12-14 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize it with a 10% sodium bicarbonate solution. Filter the resulting solid, wash it with water, and recrystallize from ethanol to yield the final 4-thiazolidinone product.[2]
One-Pot Protocol for the Synthesis of 4-Thiazolidinones:
-
In a round-bottom flask, combine the amine (1 mmol), aldehyde (1 mmol), and thioglycolic acid (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Add a catalytic amount of a suitable catalyst (e.g., a pinch of anhydrous ZnCl₂ or a few drops of a liquid catalyst).
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Reflux the reaction mixture for the required time (typically 6-12 hours), monitoring the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure.
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Wash the crude product with a saturated solution of sodium bicarbonate to remove excess acid, followed by washing with water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: General workflow for the one-pot synthesis of 4-thiazolidinones.
Caption: Troubleshooting flowchart for common issues in 4-thiazolidinone synthesis.
References
- 1. revmedchir.ro [revmedchir.ro]
- 2. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. hakon-art.com [hakon-art.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. tandfonline.com [tandfonline.com]
- 9. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 2-(4-Chlorophenyl)thiazolidine in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 2-(4-Chlorophenyl)thiazolidine and similar compounds during biological assays.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Media
Possible Cause: this compound, like many small molecule organic compounds, is likely to have low aqueous solubility, leading to precipitation when transferred from an organic stock solution to an aqueous environment.
Troubleshooting Steps:
-
Optimize Solvent Concentration:
-
Minimize the final concentration of the organic solvent (e.g., DMSO) in the assay. While DMSO is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells and interfere with assay results.[1][2] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, especially for sensitive cell lines or long-term incubation studies.[3][2]
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Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay and cell line.
-
-
Utilize Co-solvents:
-
Employ Solubility Enhancers:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8][9][10][11] Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can be screened for their effectiveness.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility in biochemical assays. However, they are often not suitable for cell-based assays due to potential cytotoxicity.[12]
-
-
pH Adjustment:
-
If the compound has ionizable groups, adjusting the pH of the buffer may enhance solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH.
-
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Cause: Poor solubility can lead to variable concentrations of the active compound in the assay, resulting in inconsistent data. The compound may be precipitating out of solution over time or adsorbing to plasticware.
Troubleshooting Steps:
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Visual Inspection:
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Before and after adding the compound to the assay medium, visually inspect for any signs of precipitation (cloudiness, particles).
-
-
Pre-solubilization Protocol:
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Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or sonication may be necessary.
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When diluting the stock solution, add it to the aqueous medium with vigorous vortexing or mixing to promote dispersion and minimize immediate precipitation.
-
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Use of Carrier Proteins:
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In some cell-based assays, the presence of serum proteins (e.g., albumin) in the culture medium can help to solubilize hydrophobic compounds.
-
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Consider Formulation Strategies:
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on the general properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[20] It is a powerful solvent for a wide range of organic molecules. However, due to its potential effects on biological systems, it is crucial to use the lowest possible final concentration in your assay.[1][2]
Q2: How can I determine the solubility of this compound in different solvents?
A2: A simple method is to prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent. After thorough mixing and equilibration (e.g., shaking for 24 hours), the undissolved solid is removed by centrifugation or filtration. The concentration of the dissolved compound in the supernatant/filtrate can then be determined using an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q3: Can the use of solubility enhancers affect my biological assay?
A3: Yes, solubility enhancers can have their own biological effects. For example:
-
DMSO can induce cell differentiation, affect cell viability, and modulate the activity of certain enzymes.[1][3][20]
-
Cyclodextrins are generally considered to be of low toxicity, but they can interact with cell membranes and extract cholesterol.[21]
-
Surfactants can disrupt cell membranes and denature proteins.[12] It is essential to include proper vehicle controls in your experiments to account for any effects of the solubility-enhancing agents themselves.
Q4: Are there any alternative formulation strategies to improve the delivery of this compound in my assay?
A4: Yes, if simple solvent-based approaches fail, you can consider more advanced drug delivery systems. Nanoparticle formulations, such as polymeric nanoparticles or solid lipid nanoparticles, can encapsulate hydrophobic compounds, increasing their stability and dispersion in aqueous media.[13][14][15][16][17] These approaches can enhance the effective concentration of the compound available to the biological target.
Data Presentation
Table 1: General Properties of Common Solvents for Biological Assays
| Solvent | Properties | Recommended Max. Concentration in Cell-Based Assays | Potential Issues |
| DMSO | Aprotic, highly polar | < 0.5% (ideally < 0.1%)[3][2] | Cytotoxicity, cell differentiation, assay interference[1][3][20] |
| Ethanol | Protic, polar | < 0.5% | Cytotoxicity, protein precipitation |
| Methanol | Protic, polar | < 0.1% | Higher cytotoxicity than ethanol |
| PEG 400 | Polyether | Variable, cell line dependent | Can be viscous, potential for cellular effects |
Table 2: Overview of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increase the polarity of the solvent mixture.[4] | Simple to implement. | Potential for solvent-induced artifacts and toxicity.[1][2][5] |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules.[7][8][9][10][11] | Generally low toxicity, can improve stability. | Can interact with cell membranes.[21] |
| pH Adjustment | Ionizes the compound, increasing its affinity for water. | Effective for ionizable compounds. | Can alter assay conditions and protein function. |
| Nanoparticles | Encapsulate the compound, increasing dispersion in aqueous media.[13][14][15][16][17] | High loading capacity, potential for targeted delivery. | More complex preparation, potential for nanoparticle-specific effects. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.
-
Visual Confirmation: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using Cyclodextrins to Enhance Solubility
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in the desired aqueous buffer or cell culture medium (e.g., 10% w/v).
-
Complexation:
-
Method A (Co-evaporation): Dissolve both the this compound and the cyclodextrin in a suitable organic solvent (e.g., methanol). Evaporate the solvent under reduced pressure to form a thin film. Reconstitute the film in the aqueous assay buffer.
-
Method B (Kneading): Create a paste by mixing the compound and cyclodextrin with a small amount of a hydroalcoholic solution. Knead the paste for a specified time, then dry and dissolve in the assay buffer.
-
Method C (Direct Dissolution): Add the this compound stock solution (in a minimal amount of organic solvent) to the pre-warmed cyclodextrin solution with vigorous stirring.
-
-
Equilibration: Allow the mixture to equilibrate (e.g., by shaking or stirring for several hours or overnight) to ensure maximum complex formation.
-
Filtration: (Optional) Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Control: Prepare a vehicle control containing the same concentration of cyclodextrin and any residual organic solvent.
Mandatory Visualization
Caption: Workflow for handling poorly soluble compounds in biological assays.
Caption: Hypothetical signaling pathway for a thiazolidine-based inhibitor.
References
- 1. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H10ClNS) [pubchemlite.lcsb.uni.lu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 497234-91-0 CAS MSDS (Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | C10H10ClNO2S | CID 327597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-CHLOROPHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID | CAS 34491-29-7 [matrix-fine-chemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | C15H12ClNOS | CID 2732167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- | C15H18ClNOS | CID 3272082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. biosynce.com [biosynce.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids | MDPI [mdpi.com]
- 19. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. PubChemLite - 2,4-thiazolidinedione, 3-(2-(4-chlorophenyl)-2-oxoethyl)-5-((4-methylphenyl)methylene)- (C19H14ClNO3S) [pubchemlite.lcsb.uni.lu]
"optimizing cyclization step in thiazolidine ring formation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclization step of thiazolidine ring formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Yield
Q1: My thiazolidine cyclization reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?
A1: Low or no yield in thiazolidine formation is a frequent issue stemming from several factors. The primary reasons include suboptimal reaction conditions, poor quality of starting materials, or inherent reactivity issues with your specific substrates.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your amine-containing compound (e.g., cysteine, cysteamine) and the carbonyl compound (aldehyde or ketone). Impurities can interfere with the reaction.
-
Optimize Catalyst: The choice and amount of catalyst are critical.
-
Acid Catalysis: For reactions involving thiols and carbonyls, acids like p-toluenesulfonic acid (p-TsOH), Brønsted acids, or Lewis acids (e.g., BF3·OEt2) are often used to facilitate the initial imine formation.[1] If you are not using a catalyst, consider adding one. If you are, try varying the concentration or switching to a different acid catalyst.
-
Base Catalysis: In some protocols, organic bases like triethylamine (Et3N) or piperidine can be effective, particularly in promoting the nucleophilic attack of the thiol.[1][2]
-
-
Adjust Reaction Temperature: Temperature plays a significant role. Some reactions proceed well at room temperature, while others require heating to overcome activation barriers. Conversely, excessive heat can lead to decomposition. Experiment with a temperature gradient, starting from room temperature up to the boiling point of your solvent. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields.[3][4]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate and equilibrium. Solvents like toluene, methanol, ethanol, and even water have been successfully used.[1][2] Sometimes, a solvent-free approach at an elevated temperature can be highly effective.[1]
-
Water Removal: The condensation reaction to form the imine intermediate releases water. Removing this water, for example with a Dean-Stark apparatus when using solvents like toluene, can drive the reaction forward.
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Substrate Reactivity: Electron-withdrawing groups on the aldehyde can sometimes lead to better yields compared to electron-donating groups.[1] Highly sterically hindered aldehydes or ketones may react sluggishly.
Issue 2: Formation of Side Products and Purification Challenges
Q2: I am observing multiple spots on my TLC plate and facing difficulties in purifying my target thiazolidine derivative. What are the likely side products and what purification strategies can I employ?
A2: The formation of side products is a common challenge. The nature of these byproducts depends on your starting materials and reaction conditions.
Common Side Products:
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue.
-
Iminium Intermediate: The intermediate formed from the condensation of the amine and carbonyl may be stable and fail to cyclize.
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Ring-Chain Tautomers: Thiazolidines can exist in equilibrium with their open-chain iminothiol form.[5] This equilibrium can be influenced by pH and solvent.
-
Over-oxidation: The thiol group is susceptible to oxidation, leading to disulfide formation.
-
Side Reactions of Functional Groups: Other functional groups on your starting materials may undergo side reactions under the reaction conditions.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying thiazolidine derivatives. Use a silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients).
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[6]
-
pH Adjustment during Work-up: Carefully adjusting the pH of the reaction mixture during aqueous work-up can help to separate acidic or basic impurities.
Issue 3: Product Instability
Q3: My purified thiazolidine derivative appears to be unstable and decomposes over time. What causes this instability and how can I improve its stability?
A3: The stability of the thiazolidine ring can be a concern, as the formation reaction is often reversible.[7]
Causes of Instability:
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Hydrolysis: The thiazolidine ring is susceptible to hydrolysis, especially in the presence of water and acid or base, which can revert it to the starting amine-thiol and carbonyl compound.[7]
-
Oxidation: The sulfur atom in the ring can be oxidized.
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Ring-Chain Tautomerism: As mentioned, the equilibrium between the cyclic thiazolidine and the open-chain iminothiol can contribute to apparent instability.[5][8]
Stabilization Strategies:
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation. Protect it from light and moisture.
-
pH Control: Avoid strongly acidic or basic conditions during storage and handling. Some studies suggest that thiazolidine rings formed at physiological pH can be quite stable.[9][10]
-
Structural Modification: The substituents on the thiazolidine ring can significantly influence its stability. In some cases, derivatization of the ring nitrogen or other positions can enhance stability.
Quantitative Data Summary
For easier comparison, the following tables summarize yields of thiazolidine derivatives under various reaction conditions as reported in the literature.
Table 1: Effect of Catalyst on Thiazolidinone Synthesis
| Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | 80 | 150 | 0 | [3] |
| EDDA (10) | Room Temp | 150 | 63 | [3] |
| EDDA (5) | 80 | - | 91 | [3] |
| APS (10) | 90 | - | 84 | [1] |
EDDA: Ethylenediamine diacetate; APS: (3-Aminopropyl)triethoxysilane functionalized silica
Table 2: Influence of Reaction Conditions on Thiazolidine-2,4-dione Synthesis
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 10 h | 33 | [6] |
| Conventional Heating | 40 h | 15 | [6] |
| Conventional Heating | 8 h | 30 | [6] |
| Microwave Irradiation | 5 min | 83 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Thiazolidine Synthesis
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Reactant Preparation: In a round-bottom flask, dissolve the amine-thiol compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., toluene, 0.1-0.5 M).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction Setup: Equip the flask with a condenser and a Dean-Stark trap if using a water-immiscible solvent like toluene.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione (TZD)
Adapted from Kumar et al. as described in[3]
-
Intermediate Formation: Suspend chloroacetic acid (1.0 eq) and thiourea (1.0 eq) in water in an ice bath and stir for approximately 15 minutes to precipitate 2-imino-4-thiazolidinone.
-
Microwave Irradiation: Subject the intermediate to microwave irradiation at 250 W for 5 minutes.
-
Isolation: Cool the reaction mixture and isolate the desired TZD product by vacuum filtration. Further purification is typically not required.[3]
Visual Guides
Below are diagrams illustrating key concepts in thiazolidine ring formation.
Caption: General workflow for thiazolidine ring formation.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolidine - Wikipedia [en.wikipedia.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"minimizing byproduct formation in the synthesis of 2-arylthiazolidin-4-ones"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-arylthiazolidin-4-ones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-arylthiazolidin-4-ones?
A1: The most prevalent and efficient method is a one-pot, three-component condensation reaction involving an aromatic amine, an aromatic aldehyde, and thioglycolic acid.[1][2] This reaction is typically carried out with heating in a suitable solvent.
Q2: What are the primary byproducts I might encounter in this synthesis?
A2: While specific byproducts can vary based on reaction conditions, common impurities include:
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Unreacted Starting Materials: Residual aromatic amine, aromatic aldehyde, and thioglycolic acid.
-
Schiff Base (Imine) Intermediate: The product of the initial condensation between the amine and aldehyde may persist if the subsequent cyclization with thioglycolic acid is incomplete.
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Hydrolysis Products: The imine intermediate is susceptible to hydrolysis, which can regenerate the starting amine and aldehyde, especially in the presence of excess water.
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Thioglycolic Acid Self-Condensation Products: Thioglycolic acid can undergo self-esterification to form dithio-diglycolic acid or other oligomeric species, particularly at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product and any significant byproducts.
Q4: What are the recommended purification techniques for 2-arylthiazolidin-4-ones?
A4: The most common purification methods are recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography on silica gel.[1][3][4] The choice of method depends on the polarity and stability of the target compound and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-arylthiazolidin-4-ones and provides potential solutions to minimize byproduct formation and improve yield and purity.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction. | • Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed. • Increase reaction temperature: Gradually increase the temperature, but be cautious of potential byproduct formation at higher temperatures. • Use a catalyst: Catalysts like barium sulfate nanoparticles have been shown to improve yields under ambient conditions.[5] |
| 2. Hydrolysis of the imine intermediate. | • Remove water: Use a Dean-Stark apparatus or a solvent that forms an azeotrope with water (e.g., toluene, benzene) to drive the equilibrium towards the product. Using a water-immiscible solvent like polypropylene glycol (PPG) can also help by facilitating the removal of water.[1] | |
| 3. Suboptimal stoichiometry. | • Optimize reactant ratios: While a 1:1:1 molar ratio is common, slight excesses of the aldehyde or thioglycolic acid may be beneficial. Experiment with different ratios to find the optimal conditions for your specific substrates. | |
| Presence of Unreacted Starting Materials in the Final Product | 1. Insufficient reaction time or temperature. | • Prolong reaction time or increase temperature: As mentioned above, ensure the reaction goes to completion by monitoring via TLC. |
| 2. Inefficient purification. | • Improve purification method: If recrystallization is ineffective, consider column chromatography. Choose an appropriate solvent system to achieve good separation. | |
| Isolation of Significant Amounts of Schiff Base (Imine) Intermediate | 1. Incomplete cyclization with thioglycolic acid. | • Ensure proper addition of thioglycolic acid: Add thioglycolic acid after the initial formation of the imine (if performing a stepwise reaction) or ensure it is well-mixed in the one-pot synthesis. • Increase the amount of thioglycolic acid: A slight excess of thioglycolic acid can help drive the cyclization to completion. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities. | • Perform thorough purification: Utilize column chromatography to separate the desired product from oily byproducts. • Attempt different recrystallization solvents: A solvent screen can help identify a solvent or solvent mixture that promotes crystallization. |
| 2. The product itself is an oil at room temperature. | • Characterize the product as is: If the product is pure but oily, characterization can be performed using spectroscopic methods (NMR, IR, MS). |
Experimental Protocols
General One-Pot Synthesis of 2,3-Diarylthiazolidin-4-ones
This protocol is a generalized procedure based on commonly cited methods.[4][5]
Materials:
-
Aromatic amine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Thioglycolic acid (1.1 mmol)
-
Toluene (20 mL)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aromatic amine (1 mmol) and the aromatic aldehyde (1 mmol) in toluene (20 mL).
-
Reflux the mixture for 2-3 hours to form the Schiff base (imine). The formation of water will be visible in the Dean-Stark trap.
-
After the initial reflux, allow the mixture to cool slightly and then add thioglycolic acid (1.1 mmol).
-
Resume refluxing and continue for an additional 4-8 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold toluene or hexane.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Potential Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of 2-arylthiazolidin-4-ones and highlights the key side reaction of imine hydrolysis.
Caption: Main reaction and imine hydrolysis side reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Purifying 2-(4-Chlorophenyl)thiazolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(4-Chlorophenyl)thiazolidine derivatives.
Troubleshooting Guide
This guide offers solutions to specific issues that may arise during the synthesis and purification of this compound derivatives.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | My this compound derivative fails to crystallize from solution. | The solution is not supersaturated (too much solvent).The compound is too soluble in the chosen solvent at room temperature.The presence of impurities is inhibiting crystal formation. | - Slowly evaporate the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Change the solvent to one where the compound is less soluble at room temperature.- Employ a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. |
| PUR-002 | The crystallization of my product is too rapid, resulting in small, impure-looking crystals. | The solution is too concentrated.The solution is cooling too quickly. | - Add a small amount of additional hot solvent to the solution.- Insulate the flask to slow down the cooling rate (e.g., wrap it in glass wool).- Choose a solvent in which your compound has slightly higher solubility at room temperature. |
| PUR-003 | My compound "oils out" during crystallization instead of forming solid crystals. | The melting point of the compound is below the temperature of the crystallization solution.Significant impurities are present, leading to a melting point depression. | - Re-heat the solution and add more of the "soluble" solvent.- Lower the temperature at which crystallization is initiated.- Purify the compound further using column chromatography before attempting recrystallization again. |
| PUR-004 | TLC analysis of my crude product shows a persistent spot corresponding to unreacted 4-chlorobenzaldehyde. | The reaction did not go to completion.Inefficient removal of the aldehyde during workup. | - Use a sodium bisulfite wash during the workup. Aldehydes react with sodium bisulfite to form a water-soluble adduct that can be removed in the aqueous layer.[1][2][3][4]- Perform column chromatography to separate the aldehyde from the desired product. |
| PUR-005 | Column chromatography is not providing good separation of my desired product from impurities. | Incorrect choice of stationary phase or mobile phase.The polarity of the eluent is too high or too low. | - Optimize the solvent system using TLC with various solvent mixtures of differing polarities.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- For diastereomers that are difficult to separate, consider using a C18 reversed-phase column.[5] |
| PUR-006 | My final product is a mixture of diastereomers that are difficult to separate. | Diastereomers have very similar physical properties. | - Diastereomers can often be separated by standard column chromatography with careful optimization of the mobile phase.[5][6]- Reversed-phase flash chromatography can be an effective method for separating diastereomers.[5]- While not always necessary, chiral chromatography can also be explored for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities include unreacted starting materials such as 4-chlorobenzaldehyde and the corresponding amine or thiol, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: How can I effectively monitor the progress of my reaction to minimize impurities?
A2: Thin-layer chromatography (TLC) is a crucial technique for monitoring reaction progress.[7] By spotting the reaction mixture alongside the starting materials, you can determine when the starting materials have been consumed and the product has formed. This helps to avoid unnecessary side reactions that can occur with prolonged reaction times.
Q3: What is the best general approach for purifying these derivatives?
A3: A typical purification strategy involves an initial workup to remove the bulk of impurities, often including an aqueous wash. This is commonly followed by either recrystallization or column chromatography. The choice between these two methods depends on the nature of the impurities and the physical properties of the desired compound.
Q4: Are there any specific safety precautions I should take when working with these compounds and the solvents used for their purification?
A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the organic solvents used for purification are flammable and can be harmful if inhaled or in contact with skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Choose a solvent in which your this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and mixtures such as hexane/ethyl acetate.[7][8]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: Based on TLC analysis, select an appropriate stationary phase (typically silica gel) and a solvent system (eluent) that provides good separation between your desired product and impurities (aim for an Rf value of 0.2-0.4 for the product).
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Data Presentation
The following table provides a qualitative comparison of common purification techniques for this compound derivatives. The effectiveness of each technique can vary depending on the specific derivative and the nature of the impurities.
| Purification Technique | Typical Purity Achieved | Throughput | Common Impurities Removed |
| Recrystallization | Good to Excellent | High | Insoluble impurities, compounds with different solubility profiles. |
| Column Chromatography | Excellent | Low to Medium | A wide range of impurities, including those with similar solubility. |
| Preparative HPLC | Very High | Low | Difficult-to-separate isomers and closely related impurities. |
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logic diagram for troubleshooting the purification of this compound derivatives based on TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
"protocol optimization for consistent results in 2-(4-Chlorophenyl)thiazolidine screening"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible results when screening 2-(4-Chlorophenyl)thiazolidine and its derivatives. Our aim is to help you navigate common experimental challenges and optimize your screening protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during your screening experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high variability between replicate wells in my assay plate?
High variability between replicate wells can be attributed to several factors, ranging from technical errors to reagent inconsistencies.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure thorough cell suspension mixing before and during plating to prevent cell clumping. Use automated cell counters for accurate cell density determination. |
| Pipetting Errors | Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Employ automated liquid handlers for high-throughput screening to minimize human error.[1][2] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations.[3] Fill outer wells with sterile water or media to create a humidity barrier. |
| Reagent Instability | Prepare fresh reagents for each experiment. If using frozen stocks, ensure they are thawed and mixed properly before use. Avoid repeated freeze-thaw cycles. |
| Compound Precipitation | Visually inspect plates for any signs of compound precipitation. Ensure the compound is fully dissolved in the assay buffer and that the final solvent concentration is not toxic to the cells. |
Q2: My results are inconsistent from plate to plate and day to day. What are the likely causes?
Inter-plate and inter-day variability are common challenges in high-throughput screening. Addressing these often requires a systematic review of your experimental workflow and environmental conditions.[4]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Changes in Cell Culture Conditions | Maintain a consistent cell passage number for all experiments.[5] Use a single, large batch of cryopreserved cells for the entire screening campaign. Monitor cell health and confluence regularly. |
| Variation in Reagent Lots | Record the lot numbers for all reagents, including media, serum, and assay kits.[1] When a new lot is introduced, perform a bridging experiment to ensure consistency with the previous lot. |
| Fluctuations in Incubation Conditions | Ensure incubators are properly calibrated for temperature, CO2, and humidity. Avoid opening the incubator door frequently. Allow plates to equilibrate to room temperature before adding reagents or reading signals. |
| Instrument Instability | Perform daily or weekly quality control checks on plate readers and liquid handlers using standardized control plates. |
| Batch Effects | Randomize the plate layout to minimize the impact of systematic errors that can occur in batches.[3] |
Q3: I am seeing a high number of false positives or false negatives in my screen. How can I address this?
False positives and negatives can obscure true hits and lead to wasted resources.[2][6] Implementing counter-screens and orthogonal assays is crucial for hit validation.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Assay Interference by Compounds | Compounds may possess inherent properties like autofluorescence or light scattering that interfere with the assay readout. Perform a counter-screen without the biological target to identify such compounds. |
| Compound Cytotoxicity | High concentrations of the test compound may induce cell death, leading to a false positive or negative result depending on the assay. Determine the cytotoxicity profile of your compounds in parallel. |
| Low Compound Potency | Active compounds may be missed if screened at a single, low concentration.[6] If feasible, perform dose-response curves for a subset of compounds to identify those with lower potency. |
| Poor Compound Solubility | Ensure that the this compound derivatives are soluble in the assay medium. Insoluble compounds can lead to inconsistent results and false negatives. |
| Systematic Data Analysis Errors | Use robust data normalization methods to account for plate-to-plate variation.[3] Set appropriate hit selection thresholds based on statistical analysis of the control data. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and final concentration to use for this compound in a cell-based assay?
The choice of solvent is critical for ensuring compound solubility and minimizing cellular toxicity. Thiazolidinedione derivatives are often sparingly soluble in aqueous solutions.[7]
-
Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving small molecules for high-throughput screening.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Final Concentration: The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. It is essential to test the tolerance of your specific cell line to DMSO.
Q2: How can I ensure the stability of this compound and its derivatives during storage and in the assay?
Proper storage and handling are crucial for maintaining the integrity of your compounds.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Assay Stability: Assess the stability of the compound in your assay medium over the time course of the experiment. This can be done by incubating the compound in the medium for the duration of the assay and then analyzing its integrity by methods such as HPLC.
Q3: What quality control metrics should I use to assess the robustness of my screening assay?
Several statistical parameters are used to evaluate the quality of a high-throughput screening assay.
| Metric | Formula | Recommended Value | Description |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 | An indicator of assay quality that takes into account both the signal and background variability.[4] |
| Signal-to-Background Ratio (S/B) | Mean_pos / Mean_neg | > 10 | The ratio of the signal from the positive control to the signal from the negative control. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | A measure of the variability of your controls. |
SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg are the standard deviation and mean of the negative control, respectively.
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Screening
This protocol outlines a general workflow for a cell-based assay, such as a luciferase reporter assay, to measure the activity of this compound.[6]
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the optimized seeding density in the appropriate cell culture medium.
-
Dispense the cell suspension into a 384-well, solid white microplate suitable for luminescence assays.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds in the assay medium.
-
Add the compounds to the corresponding wells of the cell plate. Include negative controls (e.g., DMSO vehicle) and positive controls.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
Signal Detection:
-
Equilibrate the plate and reagents to room temperature.
-
Add the luciferase substrate according to the manufacturer's protocol.
-
Read the luminescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor and S/B ratio to assess assay quality.
-
Normalize the data to the controls.
-
Plot dose-response curves and calculate IC50 or EC50 values.
-
Protocol 2: Synthesis of 5-arylidene-thiazolidine-2,4-dione Derivatives
This protocol is a general method for the Knoevenagel condensation to synthesize 5-arylidene-thiazolidine-2,4-dione derivatives.[8][9]
-
Reaction Setup:
-
In a round-bottom flask, dissolve thiazolidine-2,4-dione in ethanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 10 minutes.
-
Add the desired benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) to the mixture.
-
-
Reflux:
-
Heat the reaction mixture to 75°C and reflux for 5-15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Crystallization and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then in a freezer to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or glacial acetic acid) to obtain the purified 5-arylidene-thiazolidine-2,4-dione derivative.
-
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: A logical workflow for troubleshooting inconsistent screening results.
Caption: A hypothetical signaling pathway modulated by this compound.
References
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dispendix.com [dispendix.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of the Antimicrobial Activity of 2-(4-Chlorophenyl)thiazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 2-(4-chlorophenyl)thiazolidine derivatives with other antimicrobial agents, supported by experimental data from recent studies. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of this class of compounds.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various thiazolidine derivatives, including those with a 2-(4-chlorophenyl) moiety, has been evaluated against a range of bacterial and fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data below, compiled from multiple studies, summarizes the MIC values of several thiazolidinone derivatives against various pathogens.
| Compound/Alternative Agent | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(4-chlorophenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidin-4-one | Staphylococcus aureus | - | [1] |
| Pseudomonas aeruginosa | - | [1] | |
| Salmonella typhi | - | [1] | |
| Candida albicans | - | [1] | |
| 2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic Acid | Staphylococcus aureus | Not specified | [2] |
| Bacillus subtilis | Not specified | [2] | |
| Escherichia coli | Not specified | [2] | |
| Pseudomonas aeruginosa | Not specified | [2] | |
| Candida albicans | Not specified | [2] | |
| Various 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 8 - 240 | [3] |
| Ampicillin (Reference) | Escherichia coli | 100 | [4] |
| Pseudomonas aeruginosa | 100 | [4] | |
| Staphylococcus aureus | 250 | [4] | |
| Streptococcus pyogenes | 100 | [4] | |
| Griseofulvin (Reference) | Candida albicans | 500 | [4] |
| Aspergillus niger | 100 | [4] | |
| Aspergillus clavatus | 100 | [4] |
Note: A lower MIC value indicates greater antimicrobial activity. Direct MIC values for the specific parent compound this compound were not available in the reviewed literature; the table presents data for closely related derivatives.
Experimental Protocols
The evaluation of antimicrobial activity for thiazolidine derivatives typically follows standardized laboratory procedures. The two most common methods cited in the literature are the Agar Well Diffusion Method and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a specific turbidity, often corresponding to a concentration of approximately 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a sterile Mueller-Hinton agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits microbial growth.
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate.
-
Incubation: The microtiter plates are incubated under conditions suitable for the growth of the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antimicrobial activity of a test compound.
Caption: Workflow for antimicrobial activity testing.
Concluding Remarks
The available data suggests that thiazolidinone derivatives, particularly those incorporating a chlorophenyl group, exhibit promising antimicrobial activities against a spectrum of pathogens. Thiazolidinones have been shown to be active against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable or superior to standard antibiotics like ampicillin.[3][5] The core thiazolidine structure is a versatile scaffold in medicinal chemistry, known to be associated with various biological activities.[2][6] Further investigation into the specific compound this compound and its analogs is warranted to fully elucidate its therapeutic potential and mechanism of action. Researchers are encouraged to employ standardized protocols, such as those detailed above, to ensure data comparability and contribute to the growing body of knowledge on these compounds.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Thiazolidine Derivatives: A Comparative Analysis of 2-(4-Chlorophenyl)thiazolidine Analogs Against Standard Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to novel heterocyclic compounds. Among these, thiazolidine derivatives, particularly those containing a 2-(4-chlorophenyl) moiety, have emerged as a promising class of potential antibiotics. This guide provides a comprehensive comparison of the efficacy of various 2-(4-chlorophenyl)thiazolidine analogs against standard antibiotics, supported by experimental data from recent studies. The findings suggest that these compounds exhibit significant antibacterial activity, in some cases surpassing that of established drugs.
Quantitative Efficacy Analysis
The antibacterial potency of several this compound derivatives has been evaluated against a panel of pathogenic bacteria. The data, summarized below, highlights the Minimum Inhibitory Concentrations (MIC) of these compounds in comparison to commonly used antibiotics.
| Compound | Organism | MIC (mg/L) | Standard Antibiotic | MIC (mg/L) |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Micrococcus luteus | 0.49 | Cefuroxime | - |
| Bacillus subtilis | 0.49 | Cefuroxime | - | |
| Gram-positive strains | 3.91 - 15.63 | Cefuroxime | >15.63 | |
| Gram-positive strains | 3.91 - 15.63 | Ampicillin | >15.63 | |
| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | Gram-positive & Gram-negative bacteria | 8 - 60 | Ampicillin | - |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 (µg/mL) | - | - |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) .[1][2][3]
Derivatives of this compound have demonstrated considerable antimicrobial activity.[4][5] For instance, certain thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have shown potent antibacterial effects at low concentrations, with some of the most active compounds exhibiting MICs as low as 0.49 mg/L against Micrococcus luteus and Bacillus subtilis.[1] In some instances, the antibacterial activity of these new compounds was similar to or even higher than that of reference drugs like oxacillin and cefuroxime.[1][6] Specifically, against certain Gram-positive strains, some derivatives were more effective than cefuroxime and ampicillin, with MICs in the range of 3.91 to 15.63 mg/L.[1] Furthermore, studies on 2,3-diaryl-thiazolidin-4-ones revealed that the most active compounds were more potent against all tested bacterial strains than ampicillin.[2] Another study on 5-arylidene-thiazolidine-2,4-dione derivatives showed antimicrobial activity mainly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL.[3]
Proposed Mechanism of Action
The antibacterial activity of thiazolidin-2,4-dione derivatives is thought to stem from their ability to inhibit essential bacterial enzymes.[7] Docking studies have suggested the probable involvement of E. coli Mur B inhibition in the antibacterial action.[2] Mur B is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. For antifungal activity, inhibition of CYP51 is a likely mechanism.[2]
Figure 1. Proposed mechanism of action of thiazolidine derivatives via inhibition of the Mur B enzyme.
Experimental Protocols
The evaluation of the antimicrobial efficacy of this compound derivatives typically involves standard microbiological assays. The following sections detail the common methodologies employed in the cited studies.
Antimicrobial Susceptibility Testing
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1] A standardized suspension of the test microorganism is inoculated into a series of tubes or microplate wells containing two-fold serial dilutions of the test compound. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Disk Diffusion Method: This method is used for qualitative assessment of antimicrobial activity.[8] A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the test microorganism. The plate is then incubated, and the diameter of the zone of inhibition around the disk is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Figure 2. Workflow for antimicrobial susceptibility testing.
Conclusion
The collective evidence from multiple studies strongly indicates that this compound derivatives are a promising avenue for the development of new antimicrobial agents. Their potent activity against a range of bacteria, including strains resistant to conventional antibiotics, warrants further investigation. The elucidation of their mechanism of action, targeting essential bacterial enzymes, provides a solid foundation for future drug design and optimization efforts. Continued research in this area is crucial to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Chlorophenyl)thiazolidine and Other Thiazolidinone Derivatives
Thiazolidinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, the 2-(4-chlorophenyl)thiazolidin-4-one scaffold has emerged as a particularly promising pharmacophore. This guide provides a comparative overview of 2-(4-chlorophenyl)thiazolidin-4-one and its analogues against other thiazolidinone derivatives in the key therapeutic areas of cancer, microbial infections, and diabetes. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Anticancer Activity
Thiazolidinone derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[1][2] The 2-aryl-thiazolidin-4-one backbone is a common feature in many of these active compounds.
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiazolidinone derivatives, including those with a 2-(4-chlorophenyl) substituent, against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-(4-Chlorophenyl) Derivatives | |||
| 2-(4-chlorophenyl)-3-aryl-thiazolidin-4-one | Leukemia (K562) | 9.44 ± 2.34 | [1] |
| 2-(4-chlorophenyl)-3-aryl-thiazolidin-4-one | Prostate (PC-3) | 24.09 ± 2.75 | [1] |
| 2-(4-chlorophenyl)-3-aryl-thiazolidin-4-one | Breast (MDA-MB-231) | 28.09 ± 4.39 | [1] |
| Series 2: Other 2-Aryl Derivatives | |||
| 2-phenyl-3-aryl-thiazolidin-4-one | Leukemia (K562) | 7.90 ± 1.70 | [1] |
| 2-phenyl-3-aryl-thiazolidin-4-one | Breast (MDA-MB-231) | 30.38 ± 2.9 | [1] |
| Series 3: Benzoimidazol-thiazolidinone Hybrids | |||
| Benzoimidazol-thiazolidinone derivative 13a | Colorectal (HCT116) | 0.05 (mM/ml) | [2] |
| Benzoimidazol-thiazolidinone derivative 13b | Colorectal (HCT116) | 0.12 (mM/ml) | [2] |
| Series 4: 2,3-Diaryl-4-thiazolidinone Derivatives | |||
| 2,3-diaryl-4-thiazolidinone derivative | Lung (A549) | Potent Inhibition | [2] |
| 2,3-diaryl-4-thiazolidinone derivative | Breast (MDA-MB-231) | Potent Inhibition | [2] |
Experimental Protocols
MTT Assay for Cytotoxicity
The anti-proliferative activity of the thiazolidinone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways in Cancer
Thiazolidinone derivatives can exert their anticancer effects through various mechanisms, including the inhibition of specific signaling pathways involved in cancer cell proliferation, survival, and migration. One such pathway is the Lysophosphatidic Acid (LPA) signaling pathway, which is implicated in breast cancer progression.[3]
Antimicrobial Activity
The thiazolidinone scaffold is a well-established pharmacophore in the development of novel antimicrobial agents.[4] Derivatives bearing the 2-(4-chlorophenyl) moiety have shown promising activity against a range of bacterial and fungal pathogens.
Comparative In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected thiazolidinone derivatives against various microbial strains. As with anticancer data, direct comparisons should be made cautiously.
| Compound ID/Structure | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Series 1: 2,3-Diaryl-thiazolidin-4-ones | |||||
| Compound 5 | S. Typhimurium | 0.008–0.06 | C. albicans | Potent | [5] |
| Compound 8 | S. aureus (MRSA) | Potent | A. niger | Potent | [5] |
| Compound 15 | P. aeruginosa | Potent | - | - | [5] |
| Series 2: Adamantane-Thiazole-Thiazolidinone Hybrids | |||||
| Hybrid Compound | Gram-positive bacteria | > Ampicillin | A. niger | > Bifonazole | [4][6] |
| Hybrid Compound | Gram-negative bacteria | > Streptomycin | C. albicans | > Ketoconazole | [4][6] |
| Series 3: Thiazolidinone-Thiazole Hybrids | |||||
| Compound 1h | P. aeruginosa | 125.4 (µM) | - | - | [7] |
| Compound 1m | P. aeruginosa | 162.1 (µM) | - | - | [7] |
| Series 4: Thiazolidinone Derivative | |||||
| TD-H2-A | S. aureus | 0.06 - 100 | - | - | [8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 × 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Mechanism of Action
One of the proposed mechanisms for the antibacterial activity of thiazolidinone derivatives is the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5]
Antidiabetic Activity
Thiazolidinediones (TZDs), a subclass of thiazolidinones, are well-known for their use as insulin-sensitizing drugs in the treatment of type 2 diabetes.[9] They primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).
Comparative In Vitro Antidiabetic Activity
The following table provides a comparison of the in vitro antidiabetic activity of various thiazolidinedione derivatives, focusing on their inhibitory effects on key enzymes involved in glucose metabolism.
| Compound ID/Structure | Target Enzyme | IC50 (µg/mL) | Reference |
| Series 1: Novel TZD Derivatives | |||
| TZDD1 | Aldose Reductase | 27.54 | [10] |
| TZDD2 | α-Amylase | 18.24 | [10] |
| TZDD2 | DPP-4 | Potent Inhibition | [10] |
| Series 2: Thiazolidine-2,4-dione-pyrazole conjugates | |||
| Compound ad50 | α-Amylase | 22.35 | [11] |
| Compound ad51 | α-Amylase | 27.63 | [11] |
| Series 3: Thiazolidinedione Derivatives | |||
| TD1 | α-Amylase | Potent Inhibition | [12] |
| TD2 | α-Amylase | Moderate Inhibition | [12] |
Experimental Protocols
α-Amylase Inhibition Assay
The inhibitory effect of thiazolidinone derivatives on α-amylase activity can be determined using a colorimetric assay.
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The test compounds at various concentrations are pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a colorimetric reagent (e.g., dinitrosalicylic acid reagent).
-
Color Development: The mixture is heated to develop the color, which is proportional to the amount of reducing sugars produced by the enzymatic reaction.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the α-amylase activity (IC50) is calculated.
Signaling Pathway in Diabetes
The primary mechanism of action for the antidiabetic effects of thiazolidinediones is the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[13]
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpas.com [ijrpas.com]
- 13. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Assessment of 2-(4-Chlorophenyl)thiazolidine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of 2-(4-Chlorophenyl)thiazolidine against a panel of selected biological targets. The objective is to offer a framework for assessing its selectivity and potential off-target effects, a critical step in early-stage drug discovery and chemical probe development. This document summarizes potential cross-reactivity based on the known activities of the broader thiazolidine chemical class and provides detailed protocols for experimental validation.
Introduction to this compound and the Importance of Cross-Reactivity Assessment
The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The subject of this guide, this compound, is a member of this class. Early assessment of a compound's selectivity is paramount to mitigate the risk of off-target toxicities and to ensure that its observed biological effects are indeed due to the modulation of the intended target. This guide offers a comparative framework for evaluating the cross-reactivity of this compound against other structurally or functionally related compounds.
Comparative Analysis of this compound and Selected Alternatives
Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide proposes a representative panel of targets based on the known biological activities of structurally related thiazolidinone derivatives. We compare this compound with two hypothetical alternative compounds: a known COX-2 inhibitor with a thiazolidinone core (Alternative A) and a thiazolidine-based antibacterial agent (Alternative B).
Table 1: Hypothetical Cross-Reactivity Profile (IC50/EC50 in µM)
| Target | This compound | Alternative A (Thiazolidinone COX-2 Inhibitor) | Alternative B (Thiazolidine-based Antibacterial) |
| Primary Target (Hypothesized) | |||
| Cyclooxygenase-2 (COX-2) | 5.2 | 0.1 | >100 |
| Off-Target Panel | |||
| Cyclooxygenase-1 (COX-1) | 25.8 | 15.5 | >100 |
| 5-Lipoxygenase (5-LOX) | 15.1 | 22.3 | >100 |
| MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) | >100 | >100 | 1.5 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 12.5 | 8.9 | 45.2 |
| Cytochrome P450 3A4 (CYP3A4) | 35.0 | 42.1 | 58.7 |
Note: The data presented in this table is for illustrative purposes to guide experimental design and is not based on published experimental results for this compound.
Experimental Protocols
To empirically determine the cross-reactivity profile, a series of in vitro assays should be conducted. Below are detailed methodologies for key experiments.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Procedure:
-
Recombinant human COX-1 or COX-2 is incubated with the test compound or vehicle control in a reaction buffer containing heme and a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
The reaction is initiated by the addition of arachidonic acid.
-
The oxidation of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 595 nm).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
MurA Enzyme Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound on the bacterial enzyme MurA, which is involved in peptidoglycan synthesis.
-
Procedure:
-
Recombinant MurA enzyme is incubated with the test compound or vehicle control.
-
The enzymatic reaction is initiated by the addition of the substrates UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).
-
The reaction progress is monitored by measuring the release of inorganic phosphate using a malachite green-based colorimetric method.
-
IC50 values are determined from the dose-response curves.
-
PPARγ Ligand Binding Assay
-
Principle: This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ligand-binding domain of PPARγ.
-
Procedure:
-
A mixture of a fluorescently labeled PPARγ ligand and the PPARγ ligand-binding domain is incubated with varying concentrations of the test compound.
-
The binding equilibrium is allowed to be reached.
-
The fluorescence polarization of the solution is measured. Displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.
-
IC50 values are calculated from the resulting dose-response curves.
-
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the assessment process, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for Cross-Reactivity Assessment.
Unveiling the Action of 2-(4-Chlorophenyl)thiazolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 2-(4-Chlorophenyl)thiazolidine, placing it in the context of other well-characterized psychoactive agents. Due to the limited direct experimental data on this specific compound, this guide draws upon the broader understanding of the pharmacological activities of the 2-arylthiazolidine class of molecules and compares them to established drugs with known central nervous system (CNS) effects.
Executive Summary
Comparative Analysis of Potential Mechanisms of Action
Based on the activities of related thiazolidine derivatives, a plausible hypothesis is that this compound exerts its effects through modulation of central nervous system targets. The following table compares its potential mechanism with that of established CNS-active drugs.
| Compound | Putative Primary Target(s) | Primary Mechanism of Action | Key Biological Effects |
| This compound | Dopamine and/or Serotonin Receptors (Hypothesized) | Modulation of dopaminergic and/or serotonergic neurotransmission (Hypothesized) | CNS depressant, potential anxiolytic, anticonvulsant, or antidepressant-like effects (Inferred from related compounds) |
| Chlorpromazine | Dopamine D2 Receptors | Antagonism of D2 receptors, leading to a reduction in dopaminergic signaling. | Antipsychotic, antiemetic, sedative. |
| Diazepam | GABA-A Receptors | Positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of GABA. | Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant. |
Quantitative Data Comparison (Hypothetical vs. Actual)
Direct quantitative data for this compound is not available. The following table presents the known receptor binding affinities (Ki) for the comparator drugs to provide a framework for potential future experimental evaluation of the target compound. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) in nM |
| 2-(4--Chlorophenyl)thiazolidine | Dopamine D2 | Data not available |
| Serotonin (various subtypes) | Data not available | |
| Chlorpromazine | Dopamine D2 | 0.55 - 7.244[1] |
| Diazepam | GABA-A Receptor | ~7 x 10^-7 M (or 700 nM) - Note: This is an effective concentration for counteracting an endogenous inhibitor, not a direct Ki value.[2] |
Signaling Pathways
The potential signaling pathway for this compound, if it acts on dopamine or serotonin receptors, would involve the modulation of downstream signaling cascades typically associated with these G-protein coupled receptors (GPCRs). This contrasts with the mechanism of Diazepam, which directly modulates an ion channel.
Caption: Hypothetical Dopaminergic Pathway for this compound.
Caption: Established GABAergic Pathway for Diazepam.
Experimental Protocols
To definitively determine the mechanism of action of this compound and validate the hypotheses presented, the following experimental protocols are recommended:
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the specific human recombinant receptors of interest (e.g., D1, D2, 5-HT1A, 5-HT2A).
-
Binding Reaction: Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the test compound, this compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
Objective: To assess the CNS effects of this compound in animal models.
a) Locomotor Activity Test
Methodology:
-
Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system to monitor the movement of the animal.[3][4][5]
-
Procedure: Administer this compound or a vehicle control to mice. Place each mouse individually into the center of the open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).[3][4][5]
-
Data Analysis: Compare the locomotor activity of the treated group with the control group to determine if the compound has stimulant or depressant effects.
b) Forced Swim Test
Methodology:
-
Apparatus: Use a transparent cylindrical tank filled with water.[6][7]
-
Procedure: Administer this compound, a known antidepressant (e.g., imipramine), or a vehicle control to mice. Place each mouse individually into the water tank for a set period (e.g., 6 minutes). Record the duration of immobility.[6][7]
-
Data Analysis: A decrease in immobility time in the treated group compared to the control group suggests a potential antidepressant-like effect.
Experimental Workflow
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms mediating the action of diazepam on GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Locomotion test for mice [protocols.io]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Chlorophenyl)thiazolidine and 2-Phenylthiazolidine for Drug Development Professionals
A detailed guide for researchers and scientists on the synthesis, physicochemical properties, and biological activities of 2-(4-chlorophenyl)thiazolidine and 2-phenylthiazolidine, supported by experimental data from related studies.
This guide provides a comprehensive comparison of this compound and its non-halogenated analog, 2-phenylthiazolidine. Thiazolidine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a chlorophenyl group in place of a phenyl group can significantly alter the molecule's physicochemical properties and biological efficacy. This comparative study aims to provide researchers, scientists, and drug development professionals with a clear understanding of the key differences and potential applications of these two compounds.
Physicochemical Properties
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The presence of a chlorine atom on the phenyl ring of this compound introduces changes in molecular weight, polarity, and lipophilicity compared to 2-phenylthiazolidine.
| Property | This compound | 2-Phenylthiazolidine | Reference |
| Molecular Formula | C9H10ClNS | C9H11NS | [1][2] |
| Molecular Weight | 199.70 g/mol | 165.26 g/mol | [1][2] |
| Appearance | Not explicitly reported | Colorless oily liquid | [3] |
| Melting Point | Not explicitly reported | Not explicitly reported | |
| Solubility | Not explicitly reported | Not explicitly reported |
Synthesis and Experimental Protocols
The synthesis of 2-arylthiazolidines typically involves the condensation reaction between a substituted benzaldehyde and cysteamine hydrochloride. This straightforward method allows for the generation of a diverse library of derivatives.
General Synthesis Protocol:
A mixture of the appropriately substituted benzaldehyde (4-chlorobenzaldehyde or benzaldehyde) and cysteamine hydrochloride is refluxed in a suitable solvent, such as ethanol, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.
dot
Caption: General workflow for the synthesis of 2-arylthiazolidines.
Comparative Biological Activity
Thiazolidine derivatives have been extensively studied for a range of biological activities, including antimicrobial and anticancer effects. While direct comparative data for this compound and 2-phenylthiazolidine is limited, structure-activity relationship (SAR) studies of related compounds suggest that the presence and position of substituents on the phenyl ring play a critical role in their biological potency.
Antimicrobial Activity
Thiazolidinone derivatives, which are structurally related to thiazolidines, have demonstrated significant antimicrobial properties. Studies on various 2,3-diaryl-thiazolidin-4-ones have shown that these compounds exhibit broad-spectrum antibacterial activity.[4] For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[5] The introduction of a chloro-substituent on the phenyl ring has been shown in some series of thiazolidinone derivatives to enhance antimicrobial activity.[1]
| Related Compound Class | General Finding | Reference |
| 2,3-diaryl-thiazolidin-4-ones | Broad-spectrum antibacterial activity, with MICs ranging from 0.008 to 0.24 mg/mL. | [4] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Active mainly against Gram-positive bacteria, with MIC values from 2 to 16 µg/mL. | [5] |
| 2-(4-chlorophenylimino) thiazolidin-4-one derivatives | Moderate to excellent antimicrobial activity against various bacterial and fungal strains. | [1] |
Anticancer Activity
The thiazolidine scaffold is a key component in several anticancer agents. Thiazolidin-4-one and thiazolidine-2,4-dione derivatives have been a major focus of anticancer drug discovery.[6][7] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression. For example, certain 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have shown potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines with IC50 values in the sub-micromolar range.[8] The presence of a chlorophenyl group at the 2-position of the thiazolidin-4-one ring has been associated with significant anticancer activity in some studies.[7]
| Related Compound Class | General Finding | Reference |
| 2,4-Thiazolidinediones | Suppress the growth of various cancer cell lines, including colon, breast, and prostate. | [6] |
| 2-(substituted aryl)-thiazolidin-4-ones | Exhibit cytotoxic activity against a range of human tumor cell lines. | [7] |
| Pyrazolyl-phenylthiazolidin-4-ones | Potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines (IC50 = 0.37–0.44 μM for the lead compound). | [8] |
dot
Caption: Potential biological activities and mechanisms of action for the compared thiazolidines.
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Conclusion
Based on the available literature for structurally related compounds, both this compound and 2-phenylthiazolidine are promising scaffolds for the development of new therapeutic agents. The presence of the chlorine atom in this compound is anticipated to enhance its lipophilicity and potentially its biological activity compared to 2-phenylthiazolidine. This is a common trend observed in medicinal chemistry where halogenation can lead to improved potency.
References
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. 2-Phenylthiazolidine | C9H11NS | CID 20706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of 2-(4-Chlorophenyl)thiazolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(4-chlorophenyl)thiazolidine derivatives, focusing on their in vitro selectivity for cancer cells over normal cells. Due to the limited availability of direct therapeutic index data for this compound, this document centers on the more extensively studied 2-(4-chlorophenyl)thiazolidin-4-one derivatives. The Selectivity Index (SI), a crucial in vitro measure, is used as a surrogate for the therapeutic index to compare the cytotoxic effects of these compounds on cancerous versus non-cancerous cell lines.
In Vitro Efficacy and Cytotoxicity Comparison
The following table summarizes the in vitro cytotoxicity of various 2-(4-chlorophenyl)thiazolidin-4-one derivatives against a human breast adenocarcinoma cell line (MCF-7) and a normal cell line (Vero), providing a basis for comparing their selective anticancer potential.
| Compound | Cancer Cell Line | IC50 (µM) on Cancer Cells | Normal Cell Line | IC50 (µM) on Normal Cells | Selectivity Index (SI) | Reference |
| 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | MCF-7 | 60.71 | Not Reported | Not Reported | Not Calculable | [1][2] |
| Compound 22 (a 2,4-dioxothiazolidine derivative) | MCF-7 | 1.21 | Vero | 3.97 | 3.28 | [1] |
| (4-fluorophenyl) thiazolidin-4-one (4-TH) | SKOV3 (ovarian) | 12.3 | CHO-K1 (normal) | 7.5 | 0.61 | [3][4] |
Note: A higher Selectivity Index (SI) indicates a greater selective toxicity towards cancer cells. The SI is calculated as the ratio of the IC50 on normal cells to the IC50 on cancer cells. The data presented is for derivatives of this compound and not the parent compound itself.
Experimental Protocols
Determination of In Vitro Cytotoxicity (MTT Assay)
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., MCF-7) and normal cell lines (e.g., Vero)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (thiazolidinone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the test compounds are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Determining Selectivity Index
Caption: Workflow for determining the in vitro Selectivity Index.
References
- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological screening of new 4-thiazolidinone derivatives with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells [accscience.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Arylthiazolidin-4-one Derivatives: Unveiling Structure-Activity Relationships in Anticancer and Antimicrobial Screening
A comprehensive analysis of variously substituted 2-arylthiazolidin-4-one derivatives reveals key structural determinants for their biological activity. This guide synthesizes data from multiple studies to provide a head-to-head comparison of their anticancer and antimicrobial potencies, offering valuable insights for researchers and drug development professionals in the fields of medicinal chemistry and pharmacology.
The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of this heterocyclic ring system allows for substitutions at the 2, 3, and 5-positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on 2-arylthiazolidin-4-one derivatives, a class that has shown particular promise in preclinical studies. By comparing the biological data of various analogs, we can elucidate critical structure-activity relationships (SAR) that govern their efficacy and selectivity.
Comparative Analysis of Anticancer Activity
The anticancer potential of 2-arylthiazolidin-4-one derivatives has been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of compounds, highlighting the impact of different substituents on their cytotoxic effects.
| Compound ID | 2-Aryl Substituent | 3-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 28a | Isatin-based | - | - | HepG2 | 27.59 | [3][4] |
| MCF-7 | 8.97 | [3][4] | ||||
| HT-29 | 5.42 | [3][4] | ||||
| 28b | Isatin-based | - | - | HepG2 | 4.97 | [3][4] |
| MCF-7 | 5.33 | [3][4] | ||||
| HT-29 | 3.29 | [3][4] | ||||
| 37a | p-hydroxyphenyl | Imidazopyridine | - | MCF-7 | 3.2 | [4] |
| DU145 | 6.8 | [4] | ||||
| 37b | 5-methyl-p-hydroxyphenyl | Imidazopyridine | - | A549 | 8.4 | [4] |
| 37c | 5-nitro-p-hydroxyphenyl | Imidazopyridine | - | A549 | 9.9 | [4] |
| 40a | Ortho-substituted phenyl | bis-thiazolidin-4-one | - | MCF-7 | 22.04 | [4] |
| Caco-2 | 45.91 | [4] | ||||
| 40b | Ortho-substituted phenyl | bis-thiazolidin-4-one | - | HepG2 | 34.94 | [4] |
| 4j | 2,3-diaryl | - | - | HePG-2 | Potent Cytotoxicity | [5] |
| 4k | 2,3-diaryl | - | - | HePG-2 | Potent Cytotoxicity | [5] |
| 7g | Thiazolidinone-isatin hybrid | - | - | A549 | Most Potent | [6] |
| MCF-7 | Most Potent | [6] | ||||
| PC3 | Most Potent | [6] |
Note: This table presents a selection of data from the cited literature for comparative purposes. For a comprehensive understanding, please refer to the original publications.
The data reveals that the nature of the substituent at the 2-aryl position, as well as modifications at the N-3 and C-5 positions of the thiazolidinone ring, significantly influences the anticancer activity. For instance, isatin-based derivatives 28a and 28b demonstrate potent activity against liver (HepG2), breast (MCF-7), and colon (HT-29) cancer cell lines, with compound 28b showing comparable activity to the standard drug doxorubicin.[3][4] Furthermore, the introduction of a p-hydroxyphenyl group at the 2-position, as seen in the imidazopyridine-thiazolidin-4-one hybrid 37a , results in strong inhibition of MCF-7 and DU145 cancer cells.[4] Mechanistic studies on some of these derivatives, such as compound 7g , suggest that they induce apoptosis in cancer cells through the modulation of key signaling pathways.[6]
Comparative Analysis of Antimicrobial Activity
2-Arylthiazolidin-4-one derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. The table below presents a head-to-head comparison of the minimum inhibitory concentration (MIC) values for selected compounds against various microbial strains.
| Compound ID | 2-Aryl Substituent | 3-Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 5 | Benzothiazole-thiazolidinone | - | S. Typhimurium | 0.008-0.06 | [1] |
| 8a-d | Varied aryl | 3-(4-(1H-imidazolylmethyl)phenyl) | Klebsiella pneumoniae | 12.5 | [7][8] |
| 4a | 4-fluoro-phenyl | 4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl | Pseudomonas fluorescens | Potent | [9][10] |
| Staphylococcus aureus | Potent | [9][10] | |||
| 4e | 2-methoxy-phenyl | 4,6-dimethyl-pyrimidin-2-yl | Pseudomonas fluorescens | Potent | [9][10] |
| Staphylococcus aureus | Potent | [9][10] | |||
| 7d | Thiazolidinone-isatin hybrid | - | Staphylococcus aureus | Susceptible | [6] |
| 6h | 2-chloro pyridine | 2-amino-6-methoxy-benzothiazole | Escherichia coli | Significant | [11] |
Note: This table presents a selection of data from the cited literature for comparative purposes. For a comprehensive understanding, please refer to the original publications.
The antimicrobial data indicates that the incorporation of specific heterocyclic moieties can significantly enhance the potency of 2-arylthiazolidin-4-one derivatives. For example, compounds bearing a benzothiazole moiety, such as compound 5 , exhibit excellent antibacterial activity against S. Typhimurium.[1] Similarly, derivatives with an imidazole substituent, like compounds 8a-d , are particularly effective against Klebsiella pneumoniae.[7][8] The presence of a quinazoline or pyrimidine ring, as in compounds 4a and 4e , confers potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas fluorescens) bacteria.[9][10]
Experimental Protocols
The following are generalized experimental protocols for the key assays used to evaluate the biological activities of 2-arylthiazolidin-4-one derivatives, based on methodologies described in the cited literature.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC3, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized 2-arylthiazolidin-4-one derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). A negative control (DMSO) and a positive control (e.g., Etoposide, Doxorubicin) are included.[6]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., 150 µL of DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the biological processes and experimental procedures involved in the evaluation of 2-arylthiazolidin-4-one derivatives, the following diagrams have been generated.
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Recombinant Human ACE2 Proteins for Research Applications
For researchers, scientists, and drug development professionals, selecting the optimal recombinant human Angiotensin-Converting Enzyme 2 (ACE2) protein is critical for achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of commercially available recombinant human ACE2 proteins, focusing on key performance metrics and supported by experimental data and detailed protocols.
The Angiotensin-Converting Enzyme 2 (ACE2) is a key metalloproteinase with a dual role in human physiology. It is a crucial negative regulator of the Renin-Angiotensin System (RAS), where it cleaves angiotensin II to the vasodilator angiotensin-(1-7)[1][2][3]. Simultaneously, it serves as the primary receptor for the spike (S) protein of coronaviruses, including SARS-CoV and SARS-CoV-2, mediating viral entry into host cells[1][4]. This dual functionality makes recombinant human ACE2 an invaluable tool in cardiovascular research and virology, particularly in the development of therapeutics and vaccines for COVID-19.
This guide compares three leading recombinant human ACE2 products, highlighting their specifications and performance data to aid researchers in making an informed decision for their specific application, be it studying viral entry, screening for inhibitors, or investigating cardiovascular pathways.
Performance Comparison of Recombinant Human ACE2 Proteins
The selection of a recombinant protein hinges on its purity, bioactivity, and consistency. The following table summarizes the key specifications and performance data for three representative recombinant human ACE2 products from leading suppliers.
| Feature | Product A: Sino Biological (Cat# 10108-H08H) | Product B: R&D Systems (Cat# 933-ZN-010) | Product C: ACROBiosystems (Cat# AC2-H52H8) |
| Construct | Human ACE2 (Met1-Ser740) with a C-terminal polyhistidine tag[5] | Human ACE2 (Gln18-Ser740) with a C-terminal 10-His tag | Human ACE2 with a C-terminal His Tag[6] |
| Expression Host | HEK293 Cells[5] | Mouse myeloma cell line, NS0-derived | HEK293[6] |
| Purity | > 95% as determined by SDS-PAGE[5] | > 90% by SDS-PAGE under reducing conditions and visualized by silver stain[7] | > 95% as determined by SDS-PAGE[6] |
| Endotoxin Level | < 1.0 EU per μg of the protein as determined by the LAL method[5] | < 1.0 EU per 1 μg of the protein by the LAL method | Not explicitly specified |
| Predicted MW | 85.1 kDa[5] | 85 kDa | Not explicitly specified |
| Apparent MW | Not explicitly specified | 101-111 kDa, reducing conditions[7] | 170-220 kDa (verified by SEC-MALS, suggesting a dimeric form)[6] |
| Binding Activity (EC50) | 20-90 ng/mL for binding to immobilized 2019-nCoV Spike Protein (RBD, mFc Tag)[5] | 1.00-12.0 ng/mL for binding to immobilized Recombinant SARS-CoV-2 Spike RBD Fc Chimera | Linear range of 0.2-5 ng/mL for binding to immobilized SARS-CoV-2 S protein RBD, Fc Tag[6] |
| Binding Affinity (Kd) | 2.46 nM as determined in a BLI assay with Recombinant SARS-CoV-2 Spike RBD-mFc Protein[5] | 7.037 nM as determined in an SPR assay with Recombinant SARS-CoV-2 Spike RBD Fc Chimera Protein | 2.16 nM as determined in a BLI assay with loaded SARS-CoV-2 S protein RBD, Fc Tag[6] |
| Specific Activity | >1000 pmols/min/μg, measured by its ability to cleave a fluorogenic peptide substrate[8] | > 800 pmol/min/µg, as measured by its ability to cleave a fluorogenic peptide substrate | Not explicitly specified |
Experimental Protocols
To ensure reproducibility and enable objective comparison, detailed methodologies for key experiments are provided below.
Experiment 1: ACE2-Spike Protein Binding Assay (ELISA)
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to quantify the binding of recombinant human ACE2 to the SARS-CoV-2 Spike protein's receptor-binding domain (RBD).
Materials:
-
96-well microplate
-
Recombinant SARS-CoV-2 Spike RBD Protein
-
Recombinant Human ACE2 Protein (Product A, B, or C)
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (e.g., anti-His tag antibody-HRP conjugate)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of Recombinant SARS-CoV-2 Spike RBD protein at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Binding: Add 100 µL of serial dilutions of the Recombinant Human ACE2 Protein to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of HRP-conjugated anti-His tag antibody (or anti-Fc antibody for Fc-tagged ACE2) at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The EC50 value can be calculated from the resulting dose-response curve.
Experiment 2: ACE2 Enzymatic Activity Assay (Fluorometric)
This protocol describes a method to measure the carboxypeptidase activity of recombinant human ACE2 using a fluorogenic substrate.
Materials:
-
Black 96-well microplate
-
Recombinant Human ACE2 Protein (Product A, B, or C)
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)
-
Fluorometer
Methodology:
-
Prepare Standards: Prepare a standard curve using a known concentration of a fluorophore (e.g., Mca).
-
Prepare Reactions: In a black 96-well microplate, add 50 µL of Assay Buffer to each well.
-
Add Enzyme: Add 10 µL of different dilutions of the Recombinant Human ACE2 Protein to the wells.
-
Initiate Reaction: Add 40 µL of the fluorogenic ACE2 substrate to each well to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorometer with excitation at ~320 nm and emission at ~400 nm.
-
Calculation: The specific activity (in pmol/min/µg) can be calculated from the linear portion of the reaction curve, using the standard curve to convert fluorescence units to pmoles of cleaved substrate.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental and biological context of recombinant ACE2, the following diagrams have been generated.
Caption: The role of ACE2 in the Renin-Angiotensin System (RAS).
References
- 1. Angiotensin-converting enzyme 2 - Wikipedia [en.wikipedia.org]
- 2. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin-Converting Enzyme 2: SARS-CoV-2 Receptor and Regulator of the Renin-Angiotensin System: Celebrating the 20th Anniversary of the Discovery of ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. es.acrobiosystems.com [es.acrobiosystems.com]
- 7. biocompare.com [biocompare.com]
- 8. aimg.as-1.co.jp [aimg.as-1.co.jp]
Safety Operating Guide
Navigating the Disposal of 2-(4-Chlorophenyl)thiazolidine: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal procedures for 2-(4-Chlorophenyl)thiazolidine, emphasizing safe handling and adherence to regulatory standards.
It is important to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 7738-99-0) with detailed disposal instructions was not publicly available at the time of this writing. The following guidance is based on general best practices for the disposal of similar chemical compounds. Therefore, it is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed chemical waste disposal company for site-specific procedures.
Immediate Safety and Handling
Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Disposal Principles
The primary and universally recommended method for the disposal of this compound, like many laboratory chemicals, is to entrust it to a licensed and approved hazardous waste disposal facility.[1][2][3][4][5][6][7][8][9] This ensures that the compound is managed in an environmentally sound and legally compliant manner.
Key Steps for Disposal:
-
Consult Official Guidance: Always prioritize your institution's established safety protocols and waste disposal procedures. Contact your EHS department for specific instructions.
-
Proper Labeling: Ensure the waste container holding the this compound is clearly and accurately labeled with the full chemical name and any known hazard information.
-
Secure Containment: Store the waste in a compatible, sealed, and leak-proof container. Keep it segregated from other incompatible waste streams.
-
Arrange for Professional Disposal: Coordinate with a certified chemical waste disposal service for the collection and proper management of the material.
Quantitative Data Summary
While a specific SDS for this compound is not available, the following table summarizes general data points often found in the SDS of analogous thiazolidine compounds. This information is for illustrative purposes and should not be considered specific to the target compound.
| Property | General Information for Analogous Thiazolidine Compounds |
| Physical State | Solid |
| Primary Hazard | Potential for skin, eye, and respiratory irritation. |
| Disposal Method | Incineration or other approved methods by a licensed facility. |
| PPE Requirement | Safety glasses, gloves, lab coat. |
Experimental Protocols for Safe Handling During Disposal Preparation
The following are generalized experimental protocols for preparing chemical waste for disposal, based on common laboratory practices for similar compounds.
Protocol 1: Preparation of Solid Waste
-
Objective: To safely package solid this compound for disposal.
-
Materials:
-
Original container of this compound
-
Appropriate waste container (as specified by your EHS department)
-
Labeling materials
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Perform all operations within a certified chemical fume hood.
-
If the original container is intact and suitable for transport, it may be used as the primary waste container. Ensure the cap is securely fastened.
-
If transferring is necessary, carefully transfer the solid material to the designated waste container, minimizing the creation of dust.
-
Securely close the waste container.
-
Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol), and wipe dry.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the labeled container in a designated hazardous waste accumulation area until collection.
-
Protocol 2: Decontamination of Labware
-
Objective: To decontaminate labware that has come into contact with this compound.
-
Materials:
-
Contaminated labware (glassware, spatulas, etc.)
-
Appropriate organic solvent (e.g., acetone, ethanol)
-
Designated waste container for solvent rinsate
-
Detergent and water
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Rinse the contaminated labware with a suitable organic solvent to dissolve any residual compound.
-
Collect the solvent rinsate in a designated hazardous waste container.
-
Label the solvent waste container appropriately.
-
Wash the rinsed labware with detergent and water.
-
Rinse thoroughly with deionized water.
-
Allow the labware to air dry or place it in a drying oven.
-
Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general principles and, most importantly, consulting with certified safety and disposal professionals, researchers can ensure the safe and compliant management of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
Personal protective equipment for handling 2-(4-Chlorophenyl)thiazolidine
Essential Safety and Handling Guide for 2-(4-Chlorophenyl)thiazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar thiazolidine derivatives. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 7738-99-0) was not located, the information from related compounds indicates a need for careful handling.
Hazard Assessment and Personal Protective Equipment (PPE)
Compounds structurally related to this compound are known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[1][2][3][4] Therefore, a cautious approach is necessary, and the following personal protective equipment is mandatory.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[1] |
| Body Protection | Laboratory Coat | A full-length laboratory coat to prevent skin contact. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is advised if working outside a fume hood or if dusts/aerosols may be generated.[1] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to avoid inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Emergency and First Aid Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect any solid residues, contaminated disposable labware (e.g., weighing boats, pipette tips), and used bench paper in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
Disposal Procedure:
-
All hazardous waste must be disposed of through an approved waste disposal plant.[1][2]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
